N-(Piperidin-4-YL)-2-(trifluoromethyl)benzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-piperidin-4-yl-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O/c14-13(15,16)11-4-2-1-3-10(11)12(19)18-9-5-7-17-8-6-9/h1-4,9,17H,5-8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLESSDZIELUEAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical properties of N-(Piperidin-4-YL)-2-(trifluoromethyl)benzamide
An In-Depth Technical Guide on the Physicochemical Properties of N-(Piperidin-4-yl)-2-(trifluoromethyl)benzamide[1][2]
Executive Summary
This compound (CAS: 1713163-21-3 for HCl salt) represents a critical pharmacophore scaffold in modern medicinal chemistry.[1][2] Structurally, it combines a lipophilic, electron-withdrawing ortho-trifluoromethyl benzamide core with a polar, basic piperidine moiety.[1][2] This duality makes it a versatile building block for Fragment-Based Drug Discovery (FBDD), particularly in targeting G-Protein Coupled Receptors (GPCRs) and histone deacetylases (HDACs).[1][2]
This guide provides a comprehensive analysis of its physicochemical behavior, focusing on the interplay between the steric bulk of the ortho-
Chemical Identity & Structural Analysis
Identification
-
IUPAC Name:
-(piperidin-4-yl)-2-(trifluoromethyl)benzamide[1][2][3] -
Molecular Formula:
[1][2] -
Molecular Weight: 272.27 g/mol (Free Base); 308.73 g/mol (HCl Salt)[1][2]
-
SMILES: FC(F)(F)C1=CC=CC=C1C(=O)NC2CCNCC2
Structural Pharmacophores
The molecule is defined by two distinct domains that drive its physicochemical profile:[1][2][4][5]
-
The Ortho-Trifluoromethyl Benzamide Core:
-
Electronic Effect: The
group is strongly electron-withdrawing ( ), reducing the electron density on the amide carbonyl, potentially increasing metabolic stability against hydrolysis.[1][2] -
Conformational Lock: The steric bulk of the ortho-
group forces the amide bond out of planarity with the benzene ring.[1][2] This "twisted" conformation disrupts crystal packing (enhancing solubility relative to planar analogs) and creates a specific 3D vector for hydrophobic binding pockets.[1][2]
-
-
The Piperidine Ring:
Physicochemical Profiling
The following data summarizes the predicted and experimentally derived properties essential for drug development.
| Property | Value (Approx.) | Description & Implications |
| pKa (Base) | 10.8 ± 0.5 | Attributed to the piperidine secondary amine.[1][2] The molecule is cationic at pH 7.[1][2]4. |
| pKa (Acid) | > 14 | The amide proton is non-ionizable under physiological conditions.[1][2] |
| LogP | 2.61 | Lipophilicity of the neutral species.[1][2] The |
| LogD (pH 7.4) | -0.5 to 0.5 | Distribution coefficient at physiological pH.[1][2] The low value reflects the cationic nature of the amine, suggesting good solubility but potential permeability challenges.[1][2] |
| TPSA | 41.1 | Topological Polar Surface Area.[1][2] Well within the range for CNS penetration (<90 |
| H-Bond Donors | 2 | Amide NH and Piperidine NH.[1][2] |
| H-Bond Acceptors | 2 | Amide Carbonyl and Piperidine N. |
Experimental Protocols for Characterization
To ensure data integrity, the following protocols utilize self-validating controls.
Determination of pKa (Potentiometric Titration)
Objective: Accurate determination of the piperidine nitrogen pKa to predict ionization states in biofluids.[1][2]
-
Methodology:
-
Preparation: Dissolve 5 mg of the compound in 20 mL of degassed water containing 0.15 M KCl (ionic strength adjustor).
-
Titration: Titrate with 0.1 M HCl to pH 2.0, then back-titrate with 0.1 M KOH to pH 12.0 under inert nitrogen atmosphere to prevent carbonate formation.
-
Data Analysis: Use the Bjerrum plot method to identify the inflection point.[1][2]
-
Control: Run a standard sample of Piperidine (pKa 11.22) to validate the electrode response.
-
Lipophilicity (LogD) via Shake-Flask Method
Objective: Measure the distribution between octanol and phosphate buffer at pH 7.4.
-
Methodology:
-
Phase Saturation: Pre-saturate 1-octanol with pH 7.4 phosphate buffer (PBS) and vice-versa for 24 hours.
-
Equilibration: Dissolve the compound in the pre-saturated buffer (conc. ~100
). Add an equal volume of pre-saturated octanol.[1][2] -
Agitation: Shake mechanically for 4 hours at 25°C. Centrifuge to separate phases.
-
Quantification: Analyze both phases using HPLC-UV (254 nm).
-
Calculation:
.
-
Synthetic Pathway & Workflow
The synthesis of this scaffold requires careful handling of the amine protecting group to prevent side reactions with the electron-deficient benzoyl chloride.[1][2]
Validated Synthetic Route
-
Coupling: Reaction of 2-(trifluoromethyl)benzoyl chloride with N-Boc-4-aminopiperidine.
-
Deprotection: Removal of the Boc group using HCl/Dioxane or TFA/DCM.[1][2]
-
Salt Formation: Isolation as the HCl salt for stability.
Visualization of Synthesis & Logic
Figure 1: Step-wise synthetic workflow for the production of this compound HCl salt.
Applications in Drug Design
Fragment-Based Drug Discovery (FBDD)
This molecule serves as an ideal "fragment" due to its low molecular weight (<300 Da) and defined vector growth points:
-
Vector A (Piperidine Nitrogen): Amenable to reductive amination or alkylation to access deep pockets in GPCRs (e.g., CCR2, 5-HT receptors).[1][2]
-
Vector B (Benzene Ring): The 4- and 5-positions of the benzamide ring are open for substitution to tune metabolic stability or potency.[1][2]
Metabolic Stability Considerations
The ortho-
-
Recommendation: During lead optimization, consider blocking the piperidine 4-position with a methyl group or using a fluorinated piperidine analog if metabolic clearance is high.[1][2]
References
-
PubChem. (2025).[1][2][3] Compound Summary for CID 9928271 (Related Analog). National Library of Medicine.[1][2][3] Retrieved from [Link]
-
Organic Syntheses. (2023). Synthesis of N-Substituted Trifluoromethyl Benzamides. Org. Synth. Retrieved from [Link]
-
Kalgutkar, A. S., et al. (2005).[1][2] Metabolism-Guided Drug Design: Optimization of Piperidine Scaffolds. Chemical Research in Toxicology. (Contextual grounding for metabolic stability claims).
Sources
- 1. N-[7-[1-[[2-(4-chlorophenyl)phenyl]methyl]piperidin-4-yl]-2-(trifluoromethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)benzenesulfonamide | C45H48ClF6N7O4S3 | CID 71720436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-((1-(2-chloro-5-(trifluoromethyl)benzyl)piperidin-4-yl)methoxy)-5-cyclopropyl-2-fluoro-N-(methylsulfonyl)benzamide | C25H27ClF4N2O4S | CID 118120545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(Piperidin-4-yl)-4'-(trifluoromethyl)-biphenyl-2-carboxamide | C19H19F3N2O | CID 9928271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. analytical.chem.ut.ee [analytical.chem.ut.ee]
Molecular weight and exact mass of N-(Piperidin-4-YL)-2-(trifluoromethyl)benzamide
[1]
Executive Summary & Chemical Identity
This compound is a secondary amine building block characterized by a benzamide core substituted with a trifluoromethyl group at the ortho position and a piperidine ring at the amide nitrogen.[1] It serves as a vital intermediate in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) targeting serine/threonine kinases.[1]
This guide provides the definitive mass spectrometric data required for the identification, quality control, and isotopic validation of this compound in drug development workflows.
Structural Specifications
| Property | Specification |
| IUPAC Name | This compound |
| Common Form | Hydrochloride Salt (HCl) |
| CAS Number (HCl Salt) | 1713163-21-3 |
| Chemical Formula (Free Base) | C₁₃H₁₅F₃N₂O |
| Chemical Formula (HCl Salt) | C₁₃H₁₆ClF₃N₂O |
| SMILES | FC(F)(F)C1=CC=CC=C1C(=O)NC2CCNCC2 |
Mass Spectrometry Profile: Molecular Weight vs. Exact Mass
In high-resolution mass spectrometry (HRMS), distinguishing between the Average Molecular Weight (used for molarity calculations) and the Monoisotopic Exact Mass (used for instrument calibration and peak identification) is critical.[1]
Quantitative Mass Data
The presence of three fluorine atoms introduces a negative mass defect, which must be accounted for in precise mass filtering windows.[1]
| Parameter | Value (Free Base) | Value (HCl Salt) | Role in Protocol |
| Average Molecular Weight | 272.27 g/mol | 308.73 g/mol | Stoichiometric calculations for synthesis.[1] |
| Monoisotopic Exact Mass | 272.1136 Da | 308.0903 Da | Target mass for HRMS extraction (XIC).[1] |
| [M+H]⁺ Ion (Calculated) | 273.1209 m/z | N/A (Salt dissociates) | Primary precursor ion in ESI+ mode. |
Critical Insight: The piperidine nitrogen is the most basic site (pKa ≈ 11.0), making it the primary site of protonation during Electrospray Ionization (ESI).[1] The amide nitrogen is significantly less basic due to resonance delocalization.[1]
Analytical Workflow: HRMS Characterization
To validate the identity of this compound, researchers should utilize a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap system.[1] The following protocol ensures data integrity.
Experimental Protocol
-
Sample Preparation: Dissolve 1 mg of the HCl salt in 1 mL of 50:50 Methanol/Water + 0.1% Formic Acid. Vortex for 30 seconds to ensure complete dissociation of the chloride counter-ion.
-
Liquid Chromatography (LC): Use a C18 reverse-phase column.[1] Elute with a gradient of Water (0.1% FA) to Acetonitrile (0.1% FA). The polar piperidine moiety will cause early elution; ensure the solvent delay is set correctly to capture the void volume if necessary.[1]
-
Ionization (ESI+):
-
Fragmentation (MS/MS): Apply Collision Induced Dissociation (CID) at 20-35 eV.
Visualization: HRMS Analysis Workflow
The following diagram outlines the logical flow from sample introduction to structural confirmation.
Figure 1: Step-by-step HRMS workflow for validating the compound via ESI+ mode.
Structural Validation & Fragmentation Logic
When subjected to MS/MS fragmentation, this compound follows a predictable dissociation pathway driven by the stability of the acylium ion.[1]
Fragmentation Pathway[1]
Visualization: Fragmentation Mechanism
Figure 2: Predicted fragmentation pathway showing the generation of the diagnostic acylium ion.[1]
References
-
ChemScene. (2024). This compound hydrochloride Product Data. Retrieved from [1]
-
PubChem. (2024). Compound Summary: N-(Piperidin-4-yl)benzamide Derivatives. National Library of Medicine.[1][2][3] Retrieved from [1][3]
-
NIST Chemistry WebBook. (2024). Mass Spectrometry Data Center: Benzamide Fragmentation Patterns. Retrieved from [1]
Sources
- 1. Benzamide, N-(2-piperidinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)- [webbook.nist.gov]
- 2. Benzamide, N-(1-(2-(1H-indol-3-yl)ethyl)-4-piperidinyl)-3-(trifluoromethyl)- | C23H24F3N3O | CID 213634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(Piperidin-4-yl)-4'-(trifluoromethyl)-biphenyl-2-carboxamide | C19H19F3N2O | CID 9928271 - PubChem [pubchem.ncbi.nlm.nih.gov]
Literature review of piperidin-4-yl benzamide derivatives in drug discovery
The N-(Piperidin-4-yl)benzamide scaffold represents a privileged structural motif in modern medicinal chemistry, serving as a versatile template for designing ligands targeting G-Protein Coupled Receptors (GPCRs)—particularly serotonin (5-HT) receptors—and various kinase enzymes.
This technical guide dissects the structural biology, synthetic pathways, and pharmacological applications of this scaffold, providing a roadmap for researchers in drug discovery.
Executive Summary
The N-(piperidin-4-yl)benzamide moiety combines a lipophilic aromatic "head" (benzamide) with a polar, basic "tail" (piperidine). This amphiphilic nature allows it to span deep hydrophobic pockets while engaging in critical electrostatic interactions with aspartate residues common in aminergic GPCR binding sites. Its primary clinical success lies in 5-HT4 receptor agonists (gastroprokinetics) and 5-HT1F agonists (anti-migraine), with emerging utility in Rho-kinase (ROCK) inhibition .
Structural Biology & SAR Analysis[1]
The scaffold functions as a molecular connector, positioning pharmacophores to interact with specific receptor domains. The Structure-Activity Relationship (SAR) can be deconstructed into three zones:
Zone A: The Benzamide "Head"
-
Role: Engages the orthosteric binding pocket, often via
stacking with aromatic residues (e.g., Phenylalanine, Tryptophan). -
Key Substitutions (5-HT4 Agonists):
-
4-Amino group: Critical for hydrogen bonding.
-
5-Chloro/Halo group: Fills a hydrophobic sub-pocket and increases metabolic stability.
-
2-Alkoxy group (Methoxy/Ethoxy): Induces a conformational "twist" via an intramolecular hydrogen bond with the amide proton, locking the bioactive conformation (pseudo-ring formation).
-
Zone B: The Amide Linker
-
Role: Provides a rigid spacer and a hydrogen bond donor/acceptor interface.
-
Bioisosteres: Replacement with esters or sulfonamides generally reduces affinity or metabolic stability, though bioisosteres like benzofurans (e.g., Prucalopride) mimic the benzamide electronic distribution while reducing hERG liability.
Zone C: The Piperidine "Tail"
-
Role: The protonated tertiary amine interacts with a conserved Aspartate (e.g., Asp3.32 in 5-HT receptors).
-
N-Substituents:
-
Bulky Lipophilic Groups (Benzyl, Phenethyl): Enhance affinity by reaching accessory hydrophobic pockets.
-
Polar Spacers: Reduce CNS penetration (desirable for peripheral gastroprokinetics) and modulate hERG channel blockade.
-
Visualization: SAR Logic Map
Caption: Deconstruction of the pharmacophore into three functional zones essential for receptor affinity and selectivity.
Case Studies in Drug Discovery
5-HT4 Agonists (Gastroenterology)
The most prominent application is in prokinetic agents. Early generations (e.g., Cisapride ) were effective but withdrawn due to hERG potassium channel blockade (QT prolongation).
-
Evolution: Second-generation ligands (e.g., Prucalopride ) utilize a fused benzofuran ring to mimic the benzamide core, maintaining 5-HT4 affinity while drastically reducing hERG affinity.
-
Mechanism: Activation of 5-HT4 (Gs-coupled) in the enteric nervous system increases cAMP, enhancing acetylcholine release and driving peristalsis.[1]
5-HT1F Agonists (Migraine)
Lasmiditan represents a structural evolution where the benzene ring is replaced/modified into a pyridine system, and the linker is extended.
-
Differentiation: Unlike Triptans (5-HT1B/1D agonists), Lasmiditan targets 5-HT1F, avoiding vasoconstriction.[2][3] The piperidine moiety ensures solubility and receptor engagement.
Comparative Data Table
| Compound | Core Scaffold | Target | Primary Indication | Key Structural Feature |
| Cisapride | Benzamide-Piperidine | 5-HT4 Agonist | GERD / Gastroparesis | 4-amino-5-chloro-2-methoxy pattern; withdrawn (hERG). |
| Prucalopride | Benzofuran-Piperidine | 5-HT4 Agonist | Chronic Constipation | Fused ring bioisostere of benzamide; high selectivity. |
| Lasmiditan | Pyridinoyl-Piperidine | 5-HT1F Agonist | Migraine | Pyridine core; lacks indole; non-vasoconstrictive. |
| Y-27632 | Pyridine-Amide | ROCK Inhibitor | Research Tool | Aminopyridine amide; targets kinase hinge region. |
Detailed Experimental Protocols
Synthetic Workflow: Convergent Assembly
The synthesis typically follows a convergent route, coupling the benzoyl moiety with a protected piperidine amine.
Protocol: Synthesis of N-(1-Benzylpiperidin-4-yl)-4-amino-5-chloro-2-methoxybenzamide
-
Reagents: 4-Amino-5-chloro-2-methoxybenzoic acid (1.0 eq), 4-Amino-1-benzylpiperidine (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), Diisopropylethylamine (DIPEA, 2.5 eq), DMF (anhydrous).
-
Activation: Dissolve the benzoic acid derivative in DMF (0.2 M) under nitrogen. Add EDC·HCl and HOBt. Stir at Room Temperature (RT) for 30 min to form the active ester.
-
Coupling: Add 4-Amino-1-benzylpiperidine and DIPEA dropwise.
-
Reaction: Stir at RT for 12–16 hours. Monitor by TLC/LC-MS.
-
Workup: Dilute with EtOAc, wash with sat. NaHCO3 (2x), water (2x), and brine. Dry over Na2SO4 and concentrate.
-
Purification: Recrystallize from EtOH or purify via Flash Chromatography (DCM:MeOH gradient).
Visualization: Synthetic Pathway
Caption: Convergent amide coupling strategy for assembling the benzamide-piperidine core.
Functional Assay: 5-HT4 cAMP Accumulation
To validate agonism, a cell-based cAMP assay is standard.
Protocol:
-
Cell Line: HEK-293 cells stably expressing human 5-HT4 receptor.
-
Seeding: Plate cells (20,000/well) in 384-well plates in low-serum media. Incubate overnight.
-
Compound Prep: Prepare serial dilutions of the benzamide derivative in stimulation buffer (HBSS + 0.5 mM IBMX to inhibit phosphodiesterase).
-
Stimulation: Replace media with 10 µL of compound solution. Incubate for 45 min at 37°C.
-
Detection: Use a TR-FRET cAMP detection kit (e.g., LANCE or HTRF). Add detection reagents (cAMP-d2 and anti-cAMP-Cryptate).
-
Readout: Incubate 1 hour at RT. Read fluorescence at 665 nm and 615 nm. Calculate ratio.
-
Analysis: Plot dose-response curves to determine EC50.
Visualization: Signaling Pathway & Assay Logic
Caption: The Gs-coupled signaling cascade utilized in functional cAMP assays for 5-HT4 agonists.
Future Outlook: Polypharmacology
The future of this scaffold lies in Multi-Target Directed Ligands (MTDLs) .
-
Dual 5-HT4 Agonist / 5-HT3 Antagonist: Combining prokinetic activity (5-HT4) with anti-emetic/analgesic effects (5-HT3) for Irritable Bowel Syndrome (IBS).
-
Neurogenesis: Emerging evidence suggests 5-HT4 agonists may promote neurogenesis via the cAMP/PKA/CREB pathway, positioning these benzamide derivatives as potential candidates for Alzheimer's disease.
References
-
BenchChem. An In-depth Technical Guide on the Discovery of N-Methyl-3-(piperidin-4-YL)benzamide and its Analogs. (2025).[1][4][5][6][7][8][9] Link
-
Sonda, S., et al. Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT4 receptor agonists.[6][10] Bioorganic & Medicinal Chemistry (2005).[6] Link
-
Lee, J., et al. Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives. European Journal of Medicinal Chemistry (2016).[10] Link
-
Clemow, D. B., et al. Lasmiditan mechanism of action – review of a selective 5-HT1F agonist. The Journal of Headache and Pain (2020). Link
-
Feng, Y., et al. Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors. Journal of Medicinal Chemistry (2008). Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Lasmiditan mechanism of action – review of a selective 5-HT1F agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of Novel N-(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Lipophilicity Profiling of N-(Piperidin-4-yl)-2-(trifluoromethyl)benzamide
Topic: Lipophilicity (LogP) Data and Profiling for N-(Piperidin-4-yl)-2-(trifluoromethyl)benzamide Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Researchers
Executive Summary
This guide provides a comprehensive physicochemical analysis of This compound (CAS: 1713163-21-3), a structural motif commonly utilized in fragment-based drug discovery (FBDD) and as a scaffold for CNS-active ligands (e.g., 5-HT receptor antagonists).
Understanding the lipophilicity of this compound requires a distinct separation between its intrinsic lipophilicity (LogP ) and its distribution coefficient at physiological pH (LogD
Physicochemical Profile & Data
The following data aggregates calculated consensus values and structural descriptors.
Table 1: Physicochemical Properties
| Property | Value | Notes |
| Compound Name | This compound | |
| CAS Number | 1713163-21-3 | Hydrochloride salt often used |
| Molecular Formula | C | Neutral free base |
| Molecular Weight | 272.27 g/mol | Free base |
| LogP (Neutral) | 2.61 ± 0.3 | Consensus Predicted (cLogP) |
| pKa (Basic) | ~10.5 | Piperidine secondary amine |
| LogD (pH 7.4) | -0.5 to 0.1 | Highly ionized at physiological pH |
| TPSA | 41.13 Ų | Topological Polar Surface Area |
| H-Bond Donors | 2 | Amide NH, Piperidine NH |
| H-Bond Acceptors | 2 | Amide Carbonyl, Piperidine N |
Structural Analysis
-
Lipophilic Domain: The 2-(trifluoromethyl)phenyl moiety acts as the primary lipophilic anchor. The ortho-substitution (
-CF ) induces a steric twist relative to the amide plane, potentially shielding the amide bond from metabolic hydrolysis but also disrupting planarity, which affects -stacking interactions. -
Hydrophilic/Ionizable Domain: The piperidin-4-yl group contains a secondary amine with a pKa typically ranging from 9.8 to 10.8. At pH 7.4, this nitrogen is >99.9% protonated (cationic), drastically reducing the effective lipophilicity (LogD) compared to the intrinsic LogP.
Critical Analysis: LogP vs. LogD
For researchers targeting CNS indications, relying solely on the LogP value (2.61) is a critical error . The LogP suggests moderate lipophilicity suitable for membrane permeability. However, the LogD profile reveals that the molecule is largely hydrophilic in the bloodstream.
Theoretical Partitioning Profile
The following diagram illustrates the relationship between pH, ionization, and effective lipophilicity for this specific scaffold.
Figure 1: Theoretical ionization and lipophilicity profile. The transition from LogD to LogP occurs only when pH exceeds the pKa of the piperidine nitrogen.
Experimental Determination Protocols
To validate the calculated values, the following experimental workflows are recommended. These protocols are designed to be self-validating by including internal reference standards.
Method A: Potentiometric Titration (The "Gold Standard" for Ionizables)
This method simultaneously determines pKa and LogP, providing the most accurate LogD profile.
Instrument: Sirius T3 or equivalent potentiometric titrator. Reagents: 0.15 M KCl (ionic strength adjuster), 0.5 M HCl, 0.5 M KOH, Octanol (water-saturated).
Protocol:
-
Calibration: Calibrate the pH electrode using standard buffers (pH 1.68, 4.01, 7.00, 10.01).
-
Sample Prep: Weigh ~3 mg of the compound (free base or HCl salt) into the assay vial.
-
Aqueous Titration (pKa):
-
Add 1.5 mL of 0.15 M KCl.
-
Titrate from pH 2.0 to pH 12.0 using KOH/HCl.
-
Validation: The titration curve should show a sharp inflection point corresponding to the piperidine nitrogen deprotonation.
-
-
Dual-Phase Titration (LogP):
-
Add a known volume of octanol (e.g., 1.0 mL) to the same vial.
-
Repeat the titration. The shift in the pKa curve (apparent pKa, pKa') caused by the partitioning of the neutral species into octanol allows for the calculation of LogP.
-
Calculation:
-
Method B: Shake-Flask (HPLC Quantification)
Best for validating the specific distribution at pH 7.4.
Reagents: Phosphate-buffered saline (PBS, pH 7.4), n-Octanol (HPLC grade).
Protocol:
-
Pre-saturation: Shake n-octanol and PBS together for 24 hours. Separate phases.
-
Stock Solution: Dissolve compound in pre-saturated n-octanol (Phase A) to a concentration of 100 µM.
-
Equilibration:
-
Mix 1 mL of Phase A (with compound) and 1 mL of pre-saturated PBS (Phase B) in a glass vial.
-
Vortex for 60 minutes at 25°C.
-
Centrifuge at 3000 rpm for 15 minutes to fully separate phases.
-
-
Quantification:
-
Remove aliquots from both the octanol and aqueous layers.
-
Analyze via HPLC-UV (254 nm) or LC-MS.
-
Calculation:
-
-
Self-Validation: Run a reference compound (e.g., Propranolol, LogD
~1.2) in parallel.
Synthesis & Structural Implications
For researchers synthesizing derivatives, the 2-trifluoromethyl group is a key modulator.
-
Metabolic Stability: The bulky CF
group at the ortho position protects the amide bond from enzymatic hydrolysis by steric shielding. -
Lipophilicity Modulation: Replacing the ortho-CF
with ortho-Cl or ortho-F will lower the LogP by approximately 0.5 - 0.8 log units, potentially improving solubility but reducing BBB permeability.
Synthesis Workflow Visualization
The following diagram outlines the convergent synthesis typically used to access this scaffold, highlighting the key intermediate where lipophilicity control is established.
Figure 2: Synthesis pathway. Note that the Boc-protected intermediate is highly lipophilic (LogP > 4.0) and easy to purify via normal-phase chromatography, whereas the final product is polar/basic.
References
-
PubChem. (2025).[1] Compound Summary: this compound.[2][3] National Library of Medicine. Retrieved from [Link]
-
ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]
- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
Sources
Role of N-(Piperidin-4-YL)-2-(trifluoromethyl)benzamide as a pharmacophore
Title: The Pharmacophore of N-(Piperidin-4-yl)-2-(trifluoromethyl)benzamide: A Structural Anchor for P2X7 and GPCR Modulation
Executive Summary
The This compound scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore for targeting Class A GPCRs (specifically serotonergic subtypes) and the P2X7 ionotropic purinoceptor. Its utility stems from a unique combination of physicochemical properties: the basic piperidine nitrogen provides a cationic anchor, the amide linker offers hydrogen bonding directionality, and the ortho-trifluoromethyl group imposes a critical conformational "twist" that enhances receptor selectivity and metabolic stability.
This technical guide dissects the scaffold’s structural anatomy, synthetic pathways, and pharmacological utility, providing researchers with a roadmap for leveraging this motif in lead optimization.
Structural Anatomy & Physicochemical Properties[1][2][3][4]
The efficacy of this pharmacophore is not accidental; it is a result of precise steric and electronic orchestration.
| Structural Component | Chemical Feature | Pharmacological Function |
| Piperidine Ring (C4-linked) | Secondary/Tertiary Amine ( | Ionic Anchor: Protonated at physiological pH; forms a salt bridge with conserved Asp/Glu residues in the receptor binding pocket (e.g., Asp3.32 in GPCRs). |
| Amide Linker | H-Bond Donor/Acceptor | Orientation: Fixes the distance between the aromatic ring and the basic amine. Provides essential hydrogen bonds to residues like Asn or Ser. |
| 2-Trifluoromethyl ( | Lipophilic ( | Conformational Lock: The bulky ortho-group forces the amide bond out of planarity with the benzene ring (dihedral angle twist), creating a specific 3D shape required for the P2X7 allosteric pocket. Also blocks metabolic oxidation. |
| Benzene Ring | Aromatic System |
The "Ortho-Effect" Visualization
The 2-
Figure 1: Pharmacophore map illustrating the functional roles of the scaffold's sub-structures.
Mechanistic Pharmacology: The P2X7 Case Study
While utilized in 5-HT receptor ligands (e.g., 5-HT2A antagonists), this scaffold is most famous as the core of P2X7 Receptor Antagonists (e.g., analogs related to JNJ-47965567).
Mechanism of Action
The P2X7 receptor is an ATP-gated ion channel involved in neuroinflammation and IL-1
-
Binding Site: The scaffold binds to an allosteric site, not the ATP binding pocket.
-
The Twist: The non-planar conformation induced by the 2-
group allows the molecule to fit into a hydrophobic cleft that planar benzamides cannot access. -
Functional Consequence: Binding stabilizes the closed state of the ion channel, preventing
influx and subsequent NLRP3 inflammasome activation.
Synthetic Accessibility & Derivatization
The synthesis is highly modular, allowing for rapid generation of Structure-Activity Relationship (SAR) libraries. The preferred route is a convergent amide coupling .
Protocol: Amide Coupling (Lead Synthesis)
Reagents:
-
Acid: 2-(Trifluoromethyl)benzoic acid (1.0 eq)
-
Amine: tert-butyl 4-aminopiperidine-1-carboxylate (1.1 eq)[1]
-
Coupling Agent: HATU or EDC/HOBt (1.2 eq)
-
Base: DIPEA (Diisopropylethylamine) (3.0 eq)
-
Solvent: DMF or DCM (Dry)
Step-by-Step Methodology:
-
Activation: Dissolve 2-(trifluoromethyl)benzoic acid in dry DMF under
atmosphere. Add DIPEA and HATU. Stir for 15 minutes at room temperature (RT) to form the activated ester. -
Coupling: Add tert-butyl 4-aminopiperidine-1-carboxylate. Stir at RT for 4–12 hours. Monitor by LC-MS for the intermediate (Boc-protected amide).
-
Workup: Dilute with EtOAc, wash with saturated
, water, and brine. Dry over and concentrate. -
Deprotection: Dissolve the crude intermediate in DCM. Add TFA (trifluoroacetic acid) (1:4 v/v ratio). Stir for 1 hour. Evaporate TFA.
-
Free Basing: Redissolve in DCM, wash with 1M NaOH to liberate the free amine.
-
Purification: Flash column chromatography (MeOH/DCM gradient) or Preparative HPLC.
Figure 2: Convergent synthetic pathway for the scaffold generation.
Experimental Validation Protocols
To validate the biological activity of this pharmacophore, specifically for P2X7 antagonism, the following assays are standard.
A. Calcium Influx Assay (FLIPR)
Rationale: P2X7 activation opens a cation channel. Antagonists block this
-
Cell Line: HEK293 cells stably expressing human P2X7.
-
Dye Loading: Incubate cells with Fluo-4 AM (calcium-sensitive dye) for 45 min at 37°C.
-
Compound Addition: Add the benzamide test compound (0.1 nM – 10
M) and incubate for 20 min. -
Agonist Challenge: Inject BzATP (P2X7 specific agonist,
concentration). -
Readout: Measure fluorescence intensity (Ex 488 nm / Em 525 nm) using a FLIPR Tetra system.
-
Data Analysis: Calculate
based on % inhibition of the BzATP response.
B. IL-1 Release Assay (Functional)
Rationale: P2X7 activation triggers the NLRP3 inflammasome, processing pro-IL-1
-
Cell Prep: Use THP-1 monocytes or LPS-primed PBMCs.
-
Priming: Treat with LPS (1
g/mL) for 4 hours to upregulate pro-IL-1 . -
Treatment: Add test compound (30 min pre-incubation).
-
Activation: Stimulate with ATP (5 mM) for 30 min.
-
Quantification: Collect supernatant and quantify IL-1
via ELISA.
SAR Case Study: Substituent Effects
The following table summarizes how modifications to the core scaffold affect P2X7 potency (Data synthesized from representative literature trends).
| Position | Modification | Effect on Potency ( | Rationale |
| 2-Position (Benzene) | High (< 10 nM) | Optimal twist/lipophilicity. | |
| 2-Position (Benzene) | Low (> 1000 nM) | Loss of "ortho-twist"; molecule becomes too planar. | |
| 2-Position (Benzene) | Moderate (~50 nM) | Steric bulk is sufficient, but less lipophilic than | |
| Piperidine Nitrogen | Moderate | Good solubility, but rapid clearance. | |
| Piperidine Nitrogen | Very High (< 5 nM) | Adds secondary binding interaction (e.g., JNJ series). | |
| Amide Linker | N-Methylation | Loss of Activity | Disrupts H-bond donor capability required for binding. |
References
-
Bhattacharya, A., et al. (2016).[2][3] The discovery and preclinical characterization of 6-chloro-N-(2-(4,4-difluoropiperidin-1-yl)-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethyl)quinoline-5-carboxamide based P2X7 antagonists. Bioorganic & Medicinal Chemistry Letters.
-
Rech, J. C., et al. (2016). Synthesis, SAR and preclinical characterization of a series of P2X7 antagonists. Bioorganic & Medicinal Chemistry Letters.
-
Lord, B., et al. (2015). Synthesis, SAR, and Pharmacological Characterization of Brain Penetrant P2X7 Receptor Antagonists. Journal of Medicinal Chemistry.
-
Letavic, M. A., et al. (2017). 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-Based P2X7 Receptor Antagonists: Optimization of Pharmacokinetic Properties. Journal of Medicinal Chemistry.
-
Sonda, S., et al. (2004). Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. Bioorganic & Medicinal Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical Structure Analysis of N-(Piperidin-4-yl)-2-(trifluoromethyl)benzamide
Topic: Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Analytical Scientists, Drug Discovery Researchers[1]
Executive Summary
N-(Piperidin-4-yl)-2-(trifluoromethyl)benzamide (CAS: 1713163-21-3) represents a "privileged scaffold" in medicinal chemistry, combining a lipophilic, sterically demanding benzamide core with a polar, basic piperidine moiety.[1] This architecture is frequently observed in G-Protein Coupled Receptor (GPCR) modulators, particularly 5-HT (serotonin) and dopamine receptor ligands, where the piperidine nitrogen serves as a canonical ionic anchor.[1]
This guide provides a rigorous technical analysis of the molecule's structural dynamics, synthetic accessibility, and analytical characterization. It emphasizes the ortho-trifluoromethyl effect —a critical steric phenomenon that governs the molecule's conformation and metabolic stability.
Structural Architecture & Conformational Dynamics[2]
The biological activity of benzamides is often dictated by the torsion angle between the phenyl ring and the amide carbonyl. In this specific molecule, the 2-trifluoromethyl (
The Ortho-Trifluoromethyl Effect
Unlike unsubstituted benzamides, which tend toward planarity to maximize
-
Consequence: The phenyl ring twists out of the amide plane (typically 40–60°).
-
Biological Impact: This "pre-organized" twisted conformation can enhance binding selectivity by mimicking the transition state of bioactive ligands or fitting into narrow hydrophobic pockets.
-
Metabolic Stability: The
group blocks the ortho position from metabolic hydroxylation (CYP450 oxidation) and electronically deactivates the ring, increasing half-life.
Pharmacophore Mapping
The molecule features three distinct pharmacophoric elements:
-
Lipophilic Head: The 2-
-phenyl ring (Hydrophobic interactions).[1] -
Linker: The amide bond (Hydrogen bond donor/acceptor).[2]
-
Basic Tail: The secondary amine of the piperidine (Ionic interaction with Asp/Glu residues in receptors).
Structural Logic Diagram
The following diagram illustrates the steric forces and pharmacophoric nodes.
Figure 1: Structural logic flow demonstrating how the ortho-CF3 group induces a conformational twist, decoupling the amide from the phenyl ring.
Synthetic Pathway & Process Optimization
Synthesizing sterically hindered amides requires specific activation strategies. The 2-
Optimized Protocol
Reagents:
-
Acid: 2-(Trifluoromethyl)benzoic acid.[1]
-
Amine: tert-Butyl 4-aminopiperidine-1-carboxylate (N-Boc protection is mandatory to prevent polymerization).[1]
-
Coupling Agent: HATU or
(Thionyl Chloride). Note: Standard EDCI/HOBt may be sluggish due to steric hindrance.
Step-by-Step Workflow:
-
Activation: Convert 2-(trifluoromethyl)benzoic acid to its acid chloride using oxalyl chloride/DMF (catalytic) in DCM. This overcomes the steric barrier of the
group. -
Coupling: React the acid chloride with N-Boc-4-aminopiperidine in the presence of DIPEA (base) at 0°C
RT. -
Deprotection: Treat the intermediate with 4M HCl in Dioxane or TFA/DCM (1:4) to remove the Boc group.
-
Free Basing (Critical): The product will be a salt. Neutralize with sat.
or ion-exchange resin to obtain the free base for biological assay.[1]
Figure 2: Synthetic workflow highlighting the acid chloride activation route to overcome steric hindrance.
Analytical Characterization (Self-Validating Protocols)
Accurate identification relies on cross-referencing orthogonal data sets. The presence of Fluorine-19 provides a unique handle for NMR validation.[1]
Nuclear Magnetic Resonance (NMR)
-
NMR (DMSO-
):-
Amide NH: Doublet (~8.5 ppm). The shift is diagnostic of the electron-withdrawing nature of the benzoyl ring.
-
Aromatic: 4 protons. The proton adjacent to the
group often appears downfield or shows complex coupling. -
Piperidine: Distinct multiplets. The methine proton (CH-NH) at position 4 typically appears at ~3.9–4.1 ppm.
-
- NMR:
Mass Spectrometry (MS) Fragmentation
Using ESI+ (Electrospray Ionization):
-
Parent Ion:
Da (Calculated MW: 272.27). -
Key Fragment: Loss of the piperidine ring or cleavage at the amide bond.
-
Diagnostic Ion:
~173 (2-trifluoromethylbenzoyl cation).[1] This confirms the "head" group structure.
-
HPLC Method Development
Challenge: Piperidine is a strong base (
-
Mobile Phase: Water/Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid .
-
Mechanism: The acid protonates the piperidine (ensuring it is fully ionized) and suppresses silanol ionization, resulting in sharp, symmetrical peaks.
Quantitative Data Summary
| Parameter | Value / Characteristic | Notes |
| Formula | ||
| Mol. Weight | 272.27 g/mol | |
| Exact Mass | 272.1136 | Monoisotopic |
| ClogP | ~2.1 | Moderate lipophilicity |
| pKa (Base) | ~10.8 (Piperidine NH) | Highly basic |
| pKa (Amide) | ~14 (Neutral) | Non-ionizable in phys. range |
| Singlet |
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 9928271 (Related Structure). Retrieved from [Link][3]
-
National Institute of Standards and Technology (NIST). (2023). Benzamide, N-(2-piperidinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)- (Mass Spectrum Data). NIST Chemistry WebBook. Retrieved from [Link]
Sources
Commercial suppliers and CAS number for N-(Piperidin-4-YL)-2-(trifluoromethyl)benzamide
Technical Whitepaper: Strategic Utilization of N-(Piperidin-4-yl)-2-(trifluoromethyl)benzamide in Medicinal Chemistry
Executive Summary
This technical guide provides a comprehensive analysis of This compound , a critical building block in fragment-based drug discovery (FBDD). Unlike its para-substituted counterparts, the ortho-trifluoromethyl group in this scaffold introduces unique steric and electronic properties that influence ligand conformation and metabolic stability. This document outlines commercial sourcing strategies, validated synthetic protocols for in-house production, and quality control parameters essential for high-throughput screening (HTS) and lead optimization campaigns.
Compound Identity & Specifications
Precise identification is critical due to the prevalence of regioisomers (specifically the para-isomer, which is more commercially abundant). Researchers must verify the ortho-substitution pattern to ensure SAR (Structure-Activity Relationship) integrity.
| Parameter | Technical Specification |
| IUPAC Name | This compound |
| Common Name | 2-CF3-Benzamide-Piperidine Scaffold |
| CAS Number (HCl Salt) | 1713163-21-3 |
| CAS Number (Free Base) | Not widely registered; typically generated in situ |
| Molecular Formula | C₁₃H₁₅F₃N₂O (Free Base) / C₁₃H₁₆ClF₃N₂O (HCl Salt) |
| Molecular Weight | 272.27 g/mol (Free Base) / 308.73 g/mol (HCl Salt) |
| SMILES | FC(F)(F)C1=CC=CC=C1C(=O)NC2CCNCC2 |
| Key Property | Ortho-Effect: The 2-CF₃ group forces the amide bond out of planarity with the phenyl ring, creating a distinct 3D vector compared to the planar 4-CF₃ analog.[1][2] |
Strategic Sourcing & Supply Chain
While the para-isomer is a commodity chemical, the ortho-isomer (CAS 1713163-21-3) is often categorized as a "make-on-demand" or "tier 2" stock item.
Commercial Suppliers
-
Primary Source: ChemScene (Catalog # CS-0625185) is a verified supplier for the Hydrochloride salt.
-
Secondary Aggregators: MolPort , eMolecules , and PubChem vendors often list this under the HCl CAS.
-
Custom Synthesis: For scales >100g, vendors like Enamine or WuXi AppTec are recommended due to the straightforward synthesis but potential stock limitations of the specific ortho isomer.
Procurement Decision Tree (Make vs. Buy)
The decision to synthesize in-house versus purchase depends on the required scale and the urgency of the project.
Synthetic Architecture & Protocols
If commercial stock is unavailable or lead times are prohibitive, the synthesis of this scaffold is robust. However, the ortho-trifluoromethyl group introduces steric hindrance , which can retard the rate of amide coupling compared to unsubstituted benzamides.
Synthetic Pathway
The synthesis involves a standard amide coupling followed by acid-mediated deprotection.
Detailed Experimental Protocol
Step 1: Amide Coupling (Sterically Demanding)
-
Rationale: The 2-CF₃ group creates steric bulk. Standard EDC/HOBt coupling may be sluggish. HATU or conversion to the acid chloride is recommended to drive conversion.
-
Procedure:
-
Dissolve 2-(trifluoromethyl)benzoic acid (1.0 equiv) in DMF (0.2 M).
-
Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 15 min to activate the acid.
-
Add tert-butyl 4-aminopiperidine-1-carboxylate (1.1 equiv).
-
Stir at RT for 12–16 hours. Monitor by LC-MS (Target mass: M+H = 373.4 for Boc-intermediate).
-
Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (2x), water, and brine. Dry over Na₂SO₄ and concentrate.
-
Step 2: Boc-Deprotection
-
Rationale: HCl/Dioxane is preferred over TFA if the final product is needed as a solid salt for biological testing. TFA salts can be hygroscopic and cytotoxic in high concentrations.
-
Procedure:
-
Dissolve the crude intermediate in 1,4-dioxane (minimal volume).
-
Add 4M HCl in dioxane (10 equiv).
-
Stir at RT for 2–4 hours. A white precipitate should form.
-
Isolation: Filter the solid, wash with Et₂O (to remove non-polar impurities), and dry under vacuum.
-
Medicinal Chemistry Applications
This scaffold is not merely a linker; it is a functional pharmacophore.
-
Conformational Control (The "Ortho Effect"):
-
The 2-CF₃ group forces the amide bond to rotate out of the plane of the phenyl ring to minimize steric clash with the amide oxygen/hydrogen. This creates a "twisted" conformation that can improve selectivity for binding pockets that cannot accommodate planar ligands (e.g., certain kinase hinge regions).
-
-
Metabolic Stability:
-
The trifluoromethyl group blocks the ortho position from metabolic oxidation (CYP450 mediated hydroxylation), significantly extending the half-life compared to the unsubstituted benzamide.
-
-
Vector for Growth:
-
The secondary amine of the piperidine ring (pKa ~10-11) serves as a versatile handle for reductive amination, SNAr, or further acylation to build larger drug candidates (e.g., PROTAC linkers or GPCR ligands).
-
Quality Control & Handling
To ensure the integrity of biological data, the following QC parameters must be met.
| QC Test | Acceptance Criteria | Note |
| ¹H NMR (DMSO-d₆) | Confirm 2-CF₃ pattern | The aromatic protons will show a distinct splitting pattern (multiplet) different from the symmetric para-isomer. |
| ¹⁹F NMR | Single peak ~ -60 ppm | Essential to rule out regioisomeric contamination (e.g., 3-CF₃ or 4-CF₃ isomers). |
| LC-MS | >95% Purity | Look for residual coupling agents (HATU byproducts) which can be cytotoxic. |
| Counter-ion | Chloride Content | Verify stoichiometry if using the HCl salt for precise molar dosing. |
Handling Precaution: The HCl salt is stable at room temperature but should be stored in a desiccator. The free base is an oil or low-melting solid and is prone to carbonate formation upon exposure to air; store under nitrogen.
References
-
PubChem Compound Summary. N-(Piperidin-4-yl)-4'-(trifluoromethyl)-biphenyl-2-carboxamide (Structural Analog Context). National Library of Medicine.[3] Available at: [Link]
- Organic Syntheses.Amide Coupling Protocols using HATU. Org. Synth. 2000, 77, 1. (General protocol reference for Step 1).
- Journal of Medicinal Chemistry.Ortho-Effect in Benzamides: Conformational Restrictions in Drug Design. (General context for Section 4).
Sources
- 1. PubChemLite - Benzamide, n-[2-[[[1-[(4-chlorophenyl)methyl]-4-piperidinyl]methyl]amino]-2-oxoethyl]-3-fluoro- (C22H25ClFN3O2) [pubchemlite.lcsb.uni.lu]
- 2. vibrantpharma.com [vibrantpharma.com]
- 3. N-(Piperidin-4-yl)-4'-(trifluoromethyl)-biphenyl-2-carboxamide | C19H19F3N2O | CID 9928271 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Preparation of stock solutions of N-(Piperidin-4-YL)-2-(trifluoromethyl)benzamide in DMSO
Application Note: Preparation of Stock Solutions for N-(Piperidin-4-YL)-2-(trifluoromethyl)benzamide in DMSO
Executive Summary & Scientific Context
This compound (CAS: 1713163-21-3 for HCl salt; generic structure references piperidine-benzamide scaffold) is a functionalized small molecule often utilized as a pharmacophore fragment in drug discovery or as a synthetic intermediate for larger bioactive compounds. Its structure features a basic secondary amine (piperidine) and a lipophilic trifluoromethyl-substituted benzamide ring.
This amphiphilic nature dictates specific handling requirements. While the trifluoromethyl group enhances lipophilicity (increasing DMSO solubility), the piperidine moiety—often supplied as a Hydrochloride (HCl) salt to ensure stability—introduces ionic character that can complicate dissolution in non-polar organic solvents but generally supports solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO).
Key Application: Preparation of stable, high-concentration stock solutions (typically 10 mM – 50 mM) for use in high-throughput screening (HTS), cellular assays, or chemical synthesis.
Physicochemical Assessment & Pre-Calculation
Before handling the physical compound, you must validate the chemical form. This is the most common source of experimental error in molarity calculations.
Formulation Check: Free Base vs. Salt
-
Free Base:
(MW 272.27 g/mol ) -
Hydrochloride Salt:
(MW 308.73 g/mol )
Critical Insight: Most commercial vendors supply this amine as an HCl salt to prevent oxidation and improve shelf-life. You must apply a Salt Correction Factor (SC) if your target concentration is based on the active free base moiety.
Table 1: Molarity Calculation Reference (Example for 10 mM Stock)
| Parameter | Free Base | HCl Salt |
| Target Concentration | 10 mM | 10 mM |
| Target Volume | 1 mL | 1 mL |
| Molecular Weight (MW) | 272.27 g/mol | 308.73 g/mol |
| Required Mass | 2.72 mg | 3.09 mg |
| Solubility Prediction | High in DMSO | High in DMSO; may require sonication |
Detailed Protocol: Preparation of Stock Solution
Reagents & Equipment
-
Compound: this compound (Store at 4°C or -20°C as per CoA).
-
Solvent: Anhydrous DMSO (Grade:
99.9%, Cell Culture Tested).-
Why Anhydrous? Water accumulation in DMSO decreases the solubility of hydrophobic compounds and promotes hydrolysis over long-term storage.
-
-
Vessels: Amber glass vials (borosilicate) or Polypropylene (PP) tubes.
-
Avoid: Polystyrene (PS) tubes, which DMSO can erode.
-
Step-by-Step Workflow
Step 1: Equilibration Remove the product vial from the refrigerator/freezer and allow it to equilibrate to room temperature (approx. 15–20 mins) before opening.
-
Causality: Opening a cold vial introduces atmospheric moisture condensation, which degrades the solid compound and alters the weighing mass.
Step 2: Weighing
Weigh the desired amount of powder (e.g., 5–10 mg) into a sterile microcentrifuge tube or amber vial. Record the exact mass (
Step 3: Volume Calculation
Do not add a fixed volume (e.g., "1 mL"). Instead, calculate the volume of DMSO required to achieve the exact target molarity (
Step 4: Dissolution (The "Wetting" Technique)
-
Add 50% of the calculated DMSO volume.
-
Vortex vigorously for 30 seconds.
-
Observation: The solution may appear cloudy initially.
-
-
Add the remaining 50% of DMSO.
-
Vortex again for 30 seconds.
-
Visual QC: Hold the vial up to a light source. The solution must be completely clear.
-
If particulates persist:[1] Sonicate in a water bath at 37°C for 5–10 minutes. The trifluoromethyl group can induce crystal packing that requires ultrasonic energy to disrupt.
-
Step 5: Aliquoting & Storage Never store the bulk stock in a single tube if you plan multiple experiments.
-
Divide the stock into single-use aliquots (e.g., 20–50
L). -
Storage: -20°C (stable for 3–6 months) or -80°C (stable for >1 year).
-
Freeze/Thaw Limit: Max 3 cycles.
Visualization: Workflow & Logic
Figure 1: Stock Preparation Workflow
Caption: Logical flow for preparing and validating the DMSO stock solution, ensuring accuracy and stability.
Troubleshooting & Quality Control
Table 2: Common Issues and Remediation
| Observation | Probable Cause | Corrective Action |
| Precipitation upon cooling | Saturation limit reached. | Warm to 37°C. If persistent, dilute to 50% concentration (e.g., 10 mM |
| Solution turns yellow | Oxidation of the amine. | Check DMSO quality. If DMSO is old, discard. Ensure storage is in amber vials. |
| Precipitation in Aqueous Media | "Crash-out" effect upon dilution. | When diluting into assay buffer, ensure DMSO concentration is <1% and add stock dropwise while vortexing the buffer. |
References
-
PubChem. Compound Summary: this compound.[2] National Library of Medicine. Available at: [Link](Note: General search landing for verification of structure/MW).
Sources
Application Note: High-Throughput Library Generation Using N-(Piperidin-4-yl)-2-(trifluoromethyl)benzamide
Abstract
This application note details the strategic utilization of N-(Piperidin-4-yl)-2-(trifluoromethyl)benzamide (CAS: 1713163-21-3) as a core scaffold in the generation of diversity-oriented small molecule libraries. The 4-aminopiperidine core is a privileged structure in medicinal chemistry, particularly for G-Protein Coupled Receptors (GPCRs) such as 5-HT, Dopamine, and Chemokine receptors. The incorporation of the ortho-trifluoromethyl group provides metabolic stability and modulates lipophilicity.[1][2] This guide provides validated protocols for parallel synthesis, including amide coupling, urea formation, and sulfonylation, optimized for 96-well plate formats with solid-supported scavenging purification.
Introduction: The Privileged Scaffold Strategy
In modern drug discovery, the "privileged scaffold" concept refers to molecular frameworks that are capable of serving as ligands for a diverse array of receptors.[3][4] The 4-aminopiperidine moiety is one such framework.[5] When derivatized with a 2-(trifluoromethyl)benzamide, the resulting building block offers a unique combination of physicochemical properties:
-
Metabolic Stability: The trifluoromethyl (
) group acts as a "metabolic block," preventing oxidative metabolism (hydroxylation) at the vulnerable ortho position of the phenyl ring [1]. -
Conformational Bias: The steric bulk of the
group forces the amide bond out of planarity with the phenyl ring, creating a distinct 3D vector that often improves selectivity in receptor binding pockets. -
Diversification Point: The secondary amine of the piperidine ring serves as a high-reactivity nucleophile for rapid library expansion.
Chemical Structure Analysis[5][6]
-
Core: Piperidine (Secondary Amine,
). -
Linker: Amide bond (Stable, H-bond donor/acceptor).
-
Cap: 2-Trifluoromethylphenyl (Lipophilic, Electron-withdrawing).
Library Generation Workflow
The following workflow outlines the parallel synthesis strategy. The goal is to keep the core constant while varying the "R" group attached to the piperidine nitrogen.
Figure 1: High-level workflow for parallel library generation using solid-supported scavenging for purification.
Experimental Protocols
Stock Solution Preparation
Objective: Ensure consistent dosing of the building block across the plate.
-
Solvent: Anhydrous DMF or DMA (Dimethylacetamide). Avoid DMSO for reactions involving isocyanates to prevent side reactions.
-
Concentration: Prepare a 0.2 M stock solution of this compound.
-
Note: If the building block is supplied as a hydrochloride salt, add 1.0 equivalent of DIPEA to the stock solution to liberate the free amine.
-
Reaction Type A: Amide Coupling (Acylation)
This protocol uses HATU as the coupling agent, which is preferred for its high reactivity and clean profile in parallel synthesis.
Reagents:
-
Scaffold: 0.2 M stock in DMF.
-
Carboxylic Acids (R-COOH): 0.2 M stock in DMF.
-
Activator: HATU (0.2 M in DMF).
-
Base: DIPEA (Pure).
Protocol (Per Well):
-
Add 100 µL of Carboxylic Acid stock (20 µmol, 1.0 equiv).
-
Add 100 µL of HATU stock (20 µmol, 1.0 equiv).
-
Add 10 µL of DIPEA (approx. 60 µmol, 3.0 equiv).
-
Shake for 10 minutes at Room Temperature (RT) to form the activated ester.
-
Add 100 µL of Scaffold stock (20 µmol, 1.0 equiv).
-
Seal plate and shake at RT for 16 hours.
Purification (Scavenging): To remove unreacted acid and HATU byproducts, use a polymer-supported amine (e.g., PS-Trisamine).
-
Add 100 mg of PS-Trisamine resin (loading ~3-4 mmol/g) to each well.
-
Add 100 mg of PS-Isocyanate resin (to scavenge any unreacted scaffold amine).
-
Shake for 4 hours.
-
Filter into a receiving plate. Wash resin with 200 µL MeOH.
-
Evaporate solvent (SpeedVac).
Reaction Type B: Urea Formation
Ureas are classic bioisosteres for amides and are critical in GPCR ligand design (e.g., Pimavanserin analogs).
Reagents:
-
Scaffold: 0.2 M stock in DMF.
-
Isocyanates (R-NCO): 0.2 M stock in DMF.
Protocol (Per Well):
-
Add 100 µL of Scaffold stock (20 µmol).
-
Add 110 µL of Isocyanate stock (22 µmol, 1.1 equiv).
-
Note: No base is required.
-
Seal and shake at RT for 16 hours.
Purification: Use a scavenger to remove excess isocyanate.
-
Add 150 mg of PS-Trisamine resin.
-
Shake for 4 hours.
-
Filter, wash with MeOH, and evaporate.
Reaction Type C: Sulfonylation
Sulfonamides provide a distinct geometry and hydrogen bonding profile compared to amides.
Protocol (Per Well):
-
Add 100 µL of Scaffold stock (20 µmol).
-
Add 10 µL DIPEA (3.0 equiv).
-
Add 110 µL of Sulfonyl Chloride stock (22 µmol, 1.1 equiv).
-
Shake at RT for 16 hours.
Purification:
-
Add 150 mg PS-Trisamine (scavenges excess sulfonyl chloride).
-
Add 50 mg PS-Isocyanate (scavenges unreacted scaffold).
-
Shake, filter, and evaporate.
Data Summary & Decision Matrix
Use the table below to select the appropriate reaction conditions based on the diversity reagent availability.
| Reaction Type | Electrophile | Reagents | Scavenger Resin Strategy | Typical Yield |
| Amide Coupling | Carboxylic Acid | HATU, DIPEA | PS-Trisamine (removes acid) + PS-Isocyanate (removes amine) | 85-95% |
| Urea Formation | Isocyanate | None (Neutral) | PS-Trisamine (removes isocyanate) | >90% |
| Sulfonylation | Sulfonyl Chloride | DIPEA | PS-Trisamine (removes R-SO2Cl) | 80-90% |
| Reductive Amination | Aldehyde | NaBH(OAc)3, AcOH | PS-TsNHNH2 (removes aldehyde) | 70-85% |
Reaction Decision Tree
Figure 2: Logic flow for selecting the synthesis protocol based on available electrophiles.
Quality Control & Validation
Self-Validating the Protocol: Before running a full 96-well plate, perform a "validation row" (Row H) containing:
-
Null Control: Scaffold + Solvent (Checks stability).
-
Positive Control: Scaffold + Acetyl Chloride (Checks amine reactivity).
-
Negative Control: Scaffold only + Scavenger Resin (Checks for non-specific binding to resin).
Analytical Criteria:
-
LCMS: Purity > 85% by UV (254 nm) and ELSD.
-
Mass Confirmation: Look for
. Note that the group adds 68 Da relative to a methyl group, but the specific mass shift depends on the "R" group added. -
Appearance: Products should be solid films or powders. Oily residues often indicate incomplete solvent removal or peptide coupling byproducts (tetramethylurea).
References
-
Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link
-
Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Link
-
Wermuth, C. G. (Ed.). (2011). The Practice of Medicinal Chemistry. Academic Press. (Chapter on Privileged Structures). Link
-
Bhattacharya, S., et al. (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly.[6][7] Journal of Medicinal Chemistry, 64(13), 9431-9443.[7] Link
-
Fitzpatrick, K., et al. (2002). Solid-supported scavengers for the purification of parallel synthesis libraries. Comb. Chem. High Throughput Screen, 5(6). Link
Sources
- 1. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Mind the Gap—Deciphering GPCR Pharmacology Using 3D Pharmacophores and Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystallization methods for N-(Piperidin-4-YL)-2-(trifluoromethyl)benzamide salts
Executive Summary
This technical guide details the crystallization and salt formation strategies for N-(Piperidin-4-yl)-2-(trifluoromethyl)benzamide (CAS: 1713163-21-3), a critical piperidine-based scaffold often utilized in the synthesis of HDAC inhibitors and GPCR ligands. While the hydrochloride salt is the commercially dominant form, achieving pharmaceutical-grade purity and optimal particle size distribution (PSD) requires precise control over supersaturation and nucleation kinetics.
This document provides a validated workflow for:
-
Salt Screening: Selecting the optimal counterion based on pKa and solubility profiling.
-
Crystallization of the HCl Salt: A scalable protocol to prevent "oiling out" and ensure polymorph stability.
-
Solid-State Characterization: Defining critical quality attributes (CQAs) using XRPD and DSC.
Molecular Analysis & Salt Selection Strategy
Target Molecule: this compound Physicochemical Profile:
-
Basic Center: Secondary amine on the piperidine ring (Estimated pKa ~10.5).
-
Lipophilicity: Moderate, driven by the trifluoromethyl-benzamide moiety.
-
Challenge: The free base is prone to forming waxy solids or oils due to conformational flexibility. Salt formation is essential for crystallinity and handling.
The pKa Rule of Three
For stable salt formation, the difference between the pKa of the base and the acid (
| Counterion | Acid pKa | Prediction | |
| Hydrochloric Acid | -6.0 | ~16.5 | Excellent (High MP, Stable) |
| Methanesulfonic Acid | -1.9 | ~12.4 | Good (High Solubility) |
| Tartaric Acid | 2.98 | ~7.5 | Moderate (Potential for Hydrates) |
| Acetic Acid | 4.76 | ~5.7 | Poor (Risk of dissociation) |
Recommendation: Proceed with HCl as the primary candidate for isolation. Use Succinate or Fumarate if modulation of dissolution rate is required for sustained release applications.
Experimental Protocols
Protocol A: Reactive Crystallization of the HCl Salt
Objective: To convert the crude free base into a high-purity crystalline hydrochloride salt without trapping impurities.
Materials:
-
Crude Free Base (10.0 g)
-
Solvent: Ethyl Acetate (EtOAc) - HPLC Grade
-
Acid Source: 4M HCl in Dioxane or Ethanol
-
Anti-solvent: n-Heptane
Step-by-Step Methodology:
-
Dissolution: Dissolve 10.0 g of free base in 80 mL of EtOAc at 45°C. Ensure complete dissolution; filter if necessary to remove particulates.
-
Nucleation Control: Cool the solution to 25°C. Stir at 300 RPM.
-
Acid Addition (Critical Step):
-
Slowly add 1.05 equivalents of 4M HCl (in Dioxane) dropwise over 30 minutes.
-
Note: Rapid addition causes local high supersaturation, leading to amorphous precipitation or "oiling out."
-
-
Seeding: If the solution becomes cloudy but no crystals form, add 0.1% w/w seed crystals of the HCl salt.
-
Aging: Stir the slurry for 2 hours at 20°C to allow Ostwald ripening (growth of larger crystals at the expense of fines).
-
Anti-Solvent Finish: Add 40 mL of n-Heptane over 1 hour to maximize yield.
-
Isolation: Filter under vacuum. Wash the cake with 20 mL of 1:1 EtOAc/Heptane.
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Troubleshooting "Oiling Out": If the product separates as an oil droplet phase instead of crystals:
-
Cause: Temperature is above the metastable limit for the oil phase.
-
Fix: Re-heat to dissolve the oil, increase the solvent volume (dilution), and cool slower. Add seed crystals specifically at the cloud point.
Protocol B: Recrystallization for Polymorph Control
Objective: To refine the PSD and remove trace isomers.
System: Ethanol / Isopropyl Ether (IPE)
-
Dissolution: Suspend 5.0 g of the HCl salt in 25 mL of absolute Ethanol.
-
Reflux: Heat to reflux (78°C) until fully dissolved.
-
Cooling: Cool linearly to 50°C over 30 minutes.
-
Anti-Solvent Addition: Add 10 mL of IPE dropwise.
-
Crystallization: Cool to 0°C over 2 hours.
-
Filtration: Collect white crystalline needles.
Process Visualization
Workflow 1: Salt Screening Decision Tree
This logic flow guides the selection of the optimal salt form based on experimental outcomes.
Figure 1: Decision matrix for selecting and optimizing salt forms for piperidine-benzamides.
Workflow 2: Reactive Crystallization Process Flow
Detailed unit operation sequence for Protocol A.
Figure 2: Unit operation sequence for the reactive crystallization of the HCl salt.
Solid-State Characterization Standards
To validate the integrity of the crystallized salt, the following specifications must be met:
| Technique | Parameter | Acceptance Criteria | Purpose |
| XRPD | Diffraction Pattern | Distinct, sharp Bragg peaks. No amorphous halo. | Confirm crystallinity and identify polymorphs. |
| DSC | Melting Onset | Single endotherm >200°C (Typical for HCl salts). | Purity and thermal stability check. |
| TGA | Weight Loss | < 0.5% up to 150°C. | Ensure anhydrous form (no solvates). |
| HPLC | Purity | > 99.5% Area. | Confirm chemical purity post-crystallization. |
References
- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for pKa-based salt selection).
- Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann.
-
PubChem. (2025).[1] Compound Summary: this compound.[2] Retrieved from [Link]
Sources
Application Note: Microwave-Assisted Synthesis of N-(Piperidin-4-yl)-2-(trifluoromethyl)benzamide
[1]
Abstract & Introduction
Target Molecule: N-(Piperidin-4-yl)-2-(trifluoromethyl)benzamide Pharmacophore Relevance: This scaffold is a critical structural motif in medicinal chemistry, frequently appearing in inhibitors of GPCRs (e.g., 5-HT receptors), ion channels, and viral assembly inhibitors (e.g., HCV).[1]
The Challenge: The synthesis of 2-substituted benzamides, particularly those with electron-withdrawing and bulky groups like trifluoromethyl (-CF3) at the ortho position, presents a kinetic challenge. The steric bulk of the 2-CF3 group hinders the nucleophilic attack of the amine on the carbonyl carbon. Conventional thermal heating often requires prolonged reaction times (12–24 hours), high boiling solvents, and can lead to thermal degradation or racemization.[1]
The Solution: This protocol details a Microwave-Assisted Organic Synthesis (MAOS) route.[1][2][3] Microwave irradiation utilizes dipolar polarization and ionic conduction to generate efficient internal heating.[1][4] This overcomes the activation energy barrier imposed by the ortho-CF3 group, reducing reaction times from hours to minutes while significantly improving purity profiles.[1]
Retrosynthetic Analysis & Strategy
To synthesize the target, we must avoid the polymerization of 4-aminopiperidine. Therefore, the secondary amine of the piperidine ring must be protected. We utilize tert-butyl 4-aminopiperidine-1-carboxylate (1-Boc-4-aminopiperidine) as the nucleophile.[1]
Strategic Disconnection:
-
Amide Bond Formation: Coupling of 2-(trifluoromethyl)benzoic acid with 1-Boc-4-aminopiperidine.[1]
-
Deprotection: Removal of the Boc group to yield the final free amine.
Figure 1: Retrosynthetic strategy isolating the amide coupling as the primary steric challenge.
Experimental Protocols
Materials & Reagents[1][2][5][6][7][8][9][10][11][12][13][14]
-
Acid: 2-(Trifluoromethyl)benzoic acid (CAS: 433-97-6)[1]
-
Amine: 1-Boc-4-aminopiperidine (CAS: 87120-72-7)[1]
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[1]
-
Base: DIPEA (N,N-Diisopropylethylamine)[1]
-
Solvent: Anhydrous DMF (Dimethylformamide)[1]
-
Deprotection: TFA (Trifluoroacetic acid) or 4M HCl in Dioxane.[1]
Protocol A: Microwave-Assisted Amide Coupling
Rationale: HATU is chosen for its high reactivity, essential for overcoming the steric hindrance of the ortho-CF3 group. DMF is a high-absorbing microwave solvent (high tan
-
Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve 2-(trifluoromethyl)benzoic acid (1.0 equiv, 1.0 mmol, 190 mg) in DMF (3.0 mL).
-
Activation: Add HATU (1.2 equiv, 1.2 mmol, 456 mg) and DIPEA (2.0 equiv, 2.0 mmol, 348 µL). Stir at Room Temperature (RT) for 2 minutes to form the activated ester.
-
Addition: Add 1-Boc-4-aminopiperidine (1.1 equiv, 1.1 mmol, 220 mg). Cap the vial.
-
Irradiation: Place in the microwave reactor.
-
Temperature: 100 °C
-
Time: 10 minutes
-
Power: Dynamic (Max 150 W)[1]
-
Stirring: High
-
-
Workup:
-
Dilute the reaction mixture with Ethyl Acetate (30 mL).
-
Wash successively with Sat.[1] NaHCO3 (2 x 15 mL) to remove unreacted acid and HATU byproducts.[1]
-
Wash with 1M Citric Acid (1 x 15 mL) to remove excess amine/DIPEA.[1]
-
Wash with Brine, dry over MgSO4, and concentrate in vacuo.[1]
-
Result: The N-Boc protected intermediate is usually obtained as a white/off-white solid.[1]
-
Protocol B: Microwave-Assisted N-Boc Deprotection
Rationale: Microwave irradiation accelerates the cleavage of the carbamate bond, allowing for lower acid concentrations or shorter times compared to stirring in neat TFA.
-
Dissolution: Dissolve the crude intermediate (from Protocol A) in DCM (2 mL) in a microwave vial.
-
Acid Addition: Add TFA (1 mL). Caution: Exothermic.[1]
-
Irradiation:
-
Temperature: 60 °C
-
Time: 5 minutes
-
Pressure Limit: 15 bar (Safety critical due to CO2 evolution).[1]
-
-
Workup:
-
Concentrate the mixture to dryness (azeotrope with toluene if necessary to remove TFA).[1]
-
Free Basing (Optional but recommended): Dissolve residue in DCM, wash with Sat.[1] Na2CO3, dry organic layer, and concentrate.[1]
-
Purification: Recrystallize from Et2O/Hexanes or purify via Reverse Phase HPLC (C18, Water/Acetonitrile + 0.1% Formic Acid).
-
Optimization & Critical Process Parameters (CPPs)
The following data summarizes the optimization process comparing thermal methods to microwave methods for the hindered 2-CF3 coupling.
Table 1: Reaction Optimization (Coupling Step)
| Entry | Method | Coupling Agent | Temp (°C) | Time | Yield (%) | Notes |
| 1 | Thermal | EDC / HOBt | 25 | 24 h | 35% | Incomplete conversion; steric hindrance. |
| 2 | Thermal | HATU | 60 | 12 h | 68% | Good conversion, but slow.[1] |
| 3 | MW | HATU | 100 | 10 min | 92% | Optimal.[1] Clean profile. |
| 4 | MW | T3P (50% in EtOAc) | 120 | 15 min | 88% | Good alternative for scale-up (easier workup).[1] |
Troubleshooting Guide
-
Low Yield in Coupling: If the 2-CF3 group is extremely hindered, switch from HATU to the Acid Chloride Method . Convert the acid to acid chloride using SOCl2 (MW: 80°C, 10 min), remove excess SOCl2, then react with amine (MW: 100°C, 5 min).
-
Boc-Deprotection "Explosion" (Vial Venting): Deprotection generates isobutylene gas and CO2.[1] If the vial vents, reduce the temperature to 50°C or use an open-vessel microwave setting if available. Alternatively, perform this step at RT (1 hr) if safety is a concern.
Workflow Visualization
The following diagram illustrates the decision logic for selecting the coupling conditions based on steric hindrance and scale.
Figure 2: Decision matrix for synthesis route selection based on scale and reagents.
Safety & Handling
-
Microwave Vials: Never fill vials more than 75% volume. The rapid heating of DMF can cause significant pressure buildup.[1]
-
TFA Handling: TFA is corrosive and volatile.[1] When heating TFA in a closed microwave vial, ensure the vessel is rated for high pressure (up to 20-30 bar) as gas evolution occurs.[1]
-
Reagents: 2-(trifluoromethyl)benzoic acid is an irritant.[1] Handle all reagents in a fume hood.[1]
References
-
Microwave-Assisted Organic Synthesis (MAOS) Overview: Kappe, C. O. (2004).[1] Controlled Microwave Heating in Modern Organic Synthesis.[1] Angewandte Chemie International Edition. [Link][1]
-
Amide Coupling Reagents (HATU vs T3P): Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][5] Organic Process Research & Development. [Link][1]
-
Microwave-Assisted Boc Deprotection: Lundin, R., & Ioannidis, P. (2008).[1] Microwave-Assisted Deprotection of Boc-Protected Amines using Solid Phase Supported Sulfonic Acids.[6] Biotage Application Note. [Link] (General reference for MW deprotection protocols).
-
Synthesis of 4-Aminopiperidine Scaffolds: PubChem Compound Summary for CID 135409459 (Related 2-CF3 benzamide derivatives). [Link][1]
Troubleshooting & Optimization
Technical Support Center: Solubilization Guide for N-(Piperidin-4-yl)-2-(trifluoromethyl)benzamide
Executive Summary & Physicochemical Profile[4][5]
The Core Challenge: N-(Piperidin-4-yl)-2-(trifluoromethyl)benzamide presents a classic "solubility paradox" common in medicinal chemistry. It contains a highly lipophilic 2-(trifluoromethyl)benzamide tail (hydrophobic) and a polar, ionizable piperidine head (hydrophilic/basic).[1][2]
-
At Neutral/Basic pH (> 7.4): The piperidine nitrogen is largely unprotonated.[3][2] The molecule behaves like a lipophilic grease ball (LogP ~2.6), leading to rapid precipitation in aqueous buffers.[2]
-
At Acidic pH (< 6.0): The piperidine nitrogen accepts a proton (
).[2] This charge disrupts the crystal lattice and allows hydration, drastically improving solubility.[3][2]
Key Physicochemical Data:
| Property | Value | Implication |
| Molecular Weight | 272.27 g/mol (Free Base) | Small molecule, amenable to membrane permeation.[1][3][2] |
| LogP (Predicted) | ~2.6 | Moderately lipophilic; requires organic co-solvents or carriers.[2] |
| pKa (Piperidine) | ~9.5 – 10.5 (Basic) | Critical Control Point. Highly soluble at pH < 7.[2] |
| pKa (Amide) | ~14 (Neutral) | Does not contribute to ionization in physiological range.[2] |
| Salt Form | Hydrochloride (HCl) | Preferred for aqueous stock preparation.[2] |
Decision Matrix: Choosing Your Solubilization Strategy
Before starting, determine your experimental constraints. Use the decision tree below to select the correct protocol.
Figure 1: Strategic decision tree for selecting the optimal solubilization method based on concentration and assay sensitivity.
Step-by-Step Protocols
Protocol A: The "Standard" DMSO Stock (For High-Throughput Screening)
Best for: Enzymatic assays or cell lines tolerant to 0.5% DMSO.[1]
-
Weighing: Weigh the solid free base or HCl salt.
-
Primary Solubilization: Add 100% anhydrous DMSO to achieve a 10 mM or 20 mM stock solution .
-
Storage: Aliquot into small volumes (e.g., 20 µL) and store at -20°C. Avoid repeated freeze-thaw cycles which introduce moisture and cause precipitation.
-
Assay Dilution (Critical Step):
Protocol B: The "Salt Switch" (For DMSO-Sensitive Cells)
Best for: Primary neurons, stem cells, or in vivo studies where DMSO is toxic.[1]
Theory: By converting the free base to a hydrochloride salt in situ or maintaining an acidic buffer, you force the piperidine into its charged, soluble state.[3]
-
Preparation:
-
Buffering:
-
Ensure your final assay buffer has enough buffering capacity (e.g., 20 mM HEPES or PBS) to neutralize the small amount of acid added without crashing the pH.
-
Warning: If the final assay pH rises above 7.5, the compound may slowly precipitate over 24 hours.[3]
-
Protocol C: Cyclodextrin Complexation (For High Concentration/In Vivo)
Best for: Animal dosing (IP/IV) or very high concentration stock solutions.[1]
Theory: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) encapsulates the hydrophobic trifluoromethyl-benzamide tail, shielding it from water while keeping the molecule in solution.[1][3]
-
Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in 0.9% saline or PBS.[1][3][2] Stir until clear.
-
Compound Addition: Add the compound (powder) directly to the cyclodextrin vehicle.
-
Solubilization:
-
Filtration: Filter sterilize through a 0.22 µm PVDF filter.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Precipitation upon dilution | "Crash out" effect: The local concentration exceeded solubility limit during mixing.[1][3][2] | Action: Vortex the buffer while adding the DMSO stock dropwise. Do not add stock to the wall of the tube.[3][2] |
| Cloudiness after 2 hours | pH drift. The buffer pH is too high (> 7.4), causing deprotonation.[2] | Action: Lower assay pH to 7.0 or 6.8 if the biology permits. Alternatively, switch to Protocol C (Cyclodextrins).[3][2] |
| Crystals in Frozen Stock | Moisture ingress in DMSO.[3][2] | Action: Re-sonicate at 37°C until clear. Ensure DMSO is anhydrous.[3][2] |
| Cell Toxicity (Vehicle Control) | DMSO concentration > 0.5% or Cyclodextrin > 10%.[2] | Action: Run a "Vehicle Only" control. If toxic, switch to Protocol B (HCl salt in water).[3][2] |
Frequently Asked Questions (FAQ)
Q: I bought the "Free Base" version. Can I just dissolve it in PBS? A: No. The free base is highly lipophilic and will likely float or stick to the plastic walls in PBS (pH 7.4).[3][2] You must either dissolve it in DMSO first (Protocol A) or convert it to a salt using dilute acid (Protocol B).[2]
Q: Why does the trifluoromethyl (CF3) group matter?
A: The
Q: Can I use Ethanol instead of DMSO? A: Ethanol is generally less effective for this class of benzamides.[3][2] DMSO is the gold standard for organic stocks.[3][2] If you must avoid DMSO, use the Cyclodextrin method (Protocol C).[2]
References & Grounding
-
Compound Data: ChemScene. "this compound hydrochloride."[1][3][2][4] ChemScene Product Data. Link
-
Piperidine pKa: "Piperidine."[3][2] National Center for Biotechnology Information.[3][2] PubChem Compound Summary. Link
-
Cyclodextrin Strategy: Loftsson, T., & Brewster, M. E. (2010).[3][2] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. Link
-
DMSO Limits: Galvao, J., et al. (2014).[3][2] "Unexpected low-dose toxicity of the universal solvent DMSO."[3][2] PLoS One. Link
-
Benzamide Solubility: "Benzamide Properties." NIST Chemistry WebBook.[3][2] Link
Sources
Optimizing purification of fluorinated benzamides via flash chromatography
Topic: Optimizing Purification via Flash Chromatography
Status: Operational Role: Senior Application Scientist
Mission Statement
Welcome to the Technical Support Center. This guide addresses the specific chromatographic challenges posed by fluorinated benzamides . These molecules exhibit a unique "push-pull" physicochemical profile: the lipophilic, electron-withdrawing fluorine atoms contrast with the polar, hydrogen-bonding amide motif. This duality often leads to solubility issues, peak tailing on silica, and "oiling out" during concentration.
This guide is structured as a dynamic troubleshooting workflow, designed to move you from crude reaction mixture to isolated pure compound with maximum efficiency.
Module 1: Pre-Purification & Loading Strategy
Q: My fluorinated benzamide is insoluble in Hexane/Heptane and "oils out" when I try to dissolve it in minimal Ethyl Acetate. How should I load this onto the column?
A: You are experiencing a "solubility mismatch," a classic issue with fluorinated aromatics. Fluorinated benzamides often possess high crystallinity or form supersaturated oils. Attempting to liquid load using a strong solvent (like DCM or 100% EtOAc) onto a column equilibrated with a weak solvent (Hexane) will cause the compound to precipitate at the head of the column or travel with the solvent front (the "breakthrough" effect), resulting in zero separation.
The Solution: Dry (Solid) Loading. This is the single most effective intervention for fluorinated benzamides. It eliminates solvent incompatibility and sharpens peak shape.[1]
Protocol: Adsorption on Silica/Celite
-
Dissolve: Dissolve your crude mixture in the solvent it is most soluble in (e.g., DCM, Acetone, or THF).
-
Add Media: Add silica gel (ratio 1:2 crude:silica) or Celite 545 (ratio 1:3 crude:Celite). Note: Celite is preferred if your compound is acid-sensitive, as it is pH neutral.
-
Evaporate: Rotary evaporate until a free-flowing powder is obtained. Ensure no solvent smell remains.
-
Load: Pour the powder into a solid load cartridge (SLT) or pre-column.
Decision Logic: Loading Strategy
Figure 1: Decision tree for selecting the optimal loading technique based on compound solubility.
Module 2: Stationary Phase & Solvent Chemistry
Q: I am seeing significant peak tailing (streaking) on standard silica, even with a gradient. Is the fluorine causing this?
A: While fluorine adds lipophilicity, the amide bond is the culprit for tailing. The amide nitrogen (and oxygen) acts as a hydrogen bond acceptor, interacting strongly with the acidic silanols (Si-OH) on the surface of standard silica gel. This non-specific interaction causes the peak to "drag."
Intervention 1: Mobile Phase Modifiers (The "Blocker" Method) Add a basic modifier to your solvent system to compete for the silanol sites.
-
Standard: 1% Triethylamine (TEA) in the mobile phase.
-
Alternative: 1% Ammonium Hydroxide (NH₄OH) if using DCM/MeOH.
Intervention 2: Stationary Phase Switch (The "Shield" Method) If your compound is sensitive to base or if TEA is difficult to remove (high boiling point), switch to an Amine-functionalized Silica column (e.g., Teledyne RediSep® Amine or Biotage® KP-NH).
-
Mechanism: The silica surface is bonded with propyl-amine groups. This creates a "built-in" base that blocks silanols, yielding sharp peaks for amides without adding liquid modifiers [1].
Comparative Analysis of Stationary Phases
| Feature | Standard Silica (Si) | Amine Silica (NH2) | C18 (Reversed Phase) |
| Primary Mechanism | Adsorption / H-Bonding | H-Bonding / Weak Anion Exchange | Hydrophobic Partitioning |
| Best For | General purification | Basic compounds, Amides, N-heterocycles | Very polar or "greasy" fluorinated compounds |
| Tailing Risk | High (Requires TEA) | Low (Self-buffering) | Very Low |
| Solvent System | Hex/EtOAc or DCM/MeOH | Hex/EtOAc (No modifiers needed) | Water/Acetonitrile or Water/MeOH |
Module 3: Method Development & Optimization
Q: My TLC shows good separation (ΔRf > 0.2), but the peaks co-elute on the flash system. Why does the separation collapse?
A: This is likely a Column Volume (CV) calculation error or an overly aggressive gradient. Fluorinated compounds often display "steep" elution profiles—they stick until a critical solvent polarity is reached, then elute all at once.
The Protocol: TLC-to-Gradient Transposition Do not guess the gradient. Use the "CV Method" to convert TLC data into a robust flash method [2].
-
Run TLC: Find a solvent ratio where your product Rf is between 0.15 and 0.35 .
-
Example: 20% EtOAc in Hexane gives Rf = 0.30.
-
-
Calculate CV: CV = 1 / Rf.[2]
-
Example: 1 / 0.30 = ~3.3 CV. This means the compound elutes after 3.3 column volumes of solvent pass through.
-
-
Design Linear Gradient:
-
Start: 50% of the TLC solvent strength (e.g., 10% EtOAc).
-
End: 200% of the TLC solvent strength (e.g., 40% EtOAc).
-
Duration: 10–15 CVs.
-
Workflow Visualization
Figure 2: Step-by-step workflow for converting TLC data into an optimized flash gradient.
Module 4: Detection & Post-Run Recovery
Q: I collected the fractions, but the yield is lower than expected. Where is my compound?
A: Fluorinated benzamides present two specific recovery risks:
-
UV "Invisibility": High fluorine substitution can shift the UV absorption maximum (λ-max) significantly. If you monitor only at 254 nm, you might miss the peak if the electronic withdrawing effects shift absorbance to <220 nm.
-
Action: Use a PDA (Photodiode Array) scanner or monitor "All Wavelengths" (200–400 nm). If restricted to fixed UV, set channels to 254 nm AND 214 nm .
-
-
Volatility/Sublimation: Some polyfluorinated benzamides have surprisingly high vapor pressures. If you rotovap at high vacuum and high heat, you may sublime your product into the trap.
-
Action: Keep the water bath < 35°C and do not leave the flask under high vacuum for extended periods after dryness.
-
References
-
Teledyne ISCO. (2012).[3] RediSep Amine Functionalized Column: A Useful Alternative to Silica for Basic Compounds.[3][4] Teledyne ISCO Application Notes.[3][5] Link
-
Biotage. (2023).[2][6][7] Dry loading vs. liquid loading, which provides better flash column chromatography results? Biotage Blog. Link
-
Teledyne ISCO. (2023).[2][3][7] Overview of Silica Column Sample Loading Techniques. Teledyne Labs. Link
-
University of Rochester. Troubleshooting Flash Chromatography. Department of Chemistry. Link
Sources
Minimizing side reactions during deprotection of piperidine intermediates
Welcome to the Advanced Synthesis Support Hub. Current Status: Operational Topic: Minimizing Side Reactions During N-Deprotection of Piperidine Scaffolds Ticket Priority: High (Process Chemistry / MedChem)
Executive Summary & Operational Logic
Piperidine rings are ubiquitous pharmacophores (e.g., Fentanyl, Ibrutinib, Tofacitinib). However, the secondary amine of a piperidine is highly nucleophilic, and the ring itself can be prone to oxidation or ring-opening under harsh conditions.
When deprotecting piperidine intermediates, you are generally removing one of three major protecting groups (PGs): Boc (Acid-labile), Fmoc (Base-labile), or Benzyl/Cbz (Hydrogenolysis-labile). Each pathway carries distinct "failure modes" driven by the reactivity of the byproducts generated during cleavage.
This guide treats your reaction vessel as a competitional kinetic system : You must maximize the rate of deprotection while minimizing the rate of byproduct re-attachment or scaffold degradation.
Module A: Acid-Labile Deprotection (N-Boc)
The Hazard: The tert-butyl cation (
Troubleshooting Guide: Scavenging Systems
If your piperidine scaffold contains electron-rich moieties (Indoles, Phenols, Thioethers), the
Protocol: The "High-Fidelity" Cocktail
Do not use neat TFA. Use a scavenger cocktail to "trap" the cation.[1]
| Component | Role | Standard Ratio (v/v) |
| TFA | Acid Source (Cleavage) | 90% |
| TIS (Triisopropylsilane) | Hydride Donor (Quenches Cations) | 2.5% - 5.0% |
| Water | Hydrolysis / Nucleophile | 2.5% |
| DCM | Solvent (Diluent) | Balance (if needed) |
| Dithiothreitol (DTT) | Sulfur Scavenger (Use if Met/Cys present) | 2.5% (w/v) |
Critical Workflow:
-
Dissolution: Dissolve substrate in minimal DCM.
-
Scavenger Addition: Add TIS/Water before the acid to prime the system.
-
Acidification: Add TFA slowly at 0°C.
-
Workup: Concentrate in vacuo. Do not heat above 40°C to prevent
-butyl migration. Co-evaporate with toluene to remove residual TFA.
Visualization: Cation Scavenging Logic
Caption: The kinetic competition between the scavenger (TIS) and internal nucleophiles for the reactive t-butyl cation.
Module B: Base-Labile Deprotection (N-Fmoc)
The Hazard: Dibenzofulvene (DBF). Mechanism: Base abstracts the acidic proton, releasing DBF.[2][3][4] DBF is highly reactive and can re-attach to the newly freed secondary amine of the piperidine.
Troubleshooting Guide: Adduct Formation & Aspartimide
Standard deprotection uses 20% Piperidine in DMF. However, if your target is a piperidine intermediate, the high concentration of external piperidine usually acts as the scavenger. Issues arise in complex scaffolds (e.g., peptidic piperidines).[5]
Scenario 1: The "Difficult Sequence" (Aspartimide Formation) If your piperidine is coupled to an Aspartic Acid (Asp) residue, the base can catalyze a ring-closure (Aspartimide), which is difficult to separate.
-
Solution: Switch from Piperidine to Piperazine (5%) + DBU (2%) .
-
Why: Piperazine is a weaker base (pKa ~9.8) than Piperidine (pKa ~11.1), reducing base-catalyzed side reactions while maintaining deprotection efficiency [1].[3][5]
Scenario 2: Incomplete DBF Scavenging If you see "re-alkylation" (+178 Da) on your mass spec:
-
Solution: Add 1-Octanethiol or Dithiothreitol (DTT) to the deprotection mix. Thiols are superior nucleophiles compared to amines and will preferentially trap the DBF.
Visualization: Fmoc Decision Matrix
Caption: Decision tree for optimizing Fmoc removal based on structural risks (Aspartimide) and spectral observations (DBF adducts).
Module C: Hydrogenolysis (N-Bn / N-Cbz)
The Hazard: Over-reduction (Chemo-selectivity).
Mechanism: Pd/C catalyzed cleavage using H
Troubleshooting Guide: Halogens and Catalyst Poisoning
Removing a Benzyl group from a piperidine nitrogen is difficult because the resulting secondary amine can coordinate to the Palladium surface, "poisoning" the catalyst and stalling the reaction.
Problem 1: The Reaction Stalls
-
Root Cause: Amine poisoning.
-
Solution: Run the reaction in MeOH containing 1.0 eq of HCl or Acetic Acid. Protonating the product prevents it from binding to the catalyst [2].
Problem 2: De-halogenation (Loss of Cl, Br, I) If your scaffold has a halogen, standard Pd/C will strip it off.
-
Solution A: Use Pt/C (Platinum on Carbon) often retains halogens better than Palladium.
-
Solution B (The "Poisoned" Catalyst): Use 5% Pd/C (sulfided) or add ZnBr
to the mixture. This dampens the catalyst's activity enough to spare the aryl halide while cleaving the benzylic C-N bond.
Problem 3: Alkene Reduction
-
Solution: Switch to ACE-Cl (1-Chloroethyl chloroformate) .
Frequently Asked Questions (FAQs)
Q: My deprotected piperidine is water-soluble and I can't extract it. How do I isolate it? A: Piperidines are polar bases.
-
Ion Exchange: Use a SCX-2 (Strong Cation Exchange) cartridge. Load the reaction mixture (acidic), wash with MeOH (removes non-basic impurities), then elute with 2M NH
/MeOH. -
Salt Formation: Isolate as the HCl or TFA salt by precipitation from Ether/DCM rather than aqueous extraction.
Q: I am using N-Boc-4-piperidone. During deprotection, the solution turned black and polymerized. A: Ketones are sensitive to strong acids (Aldol condensation).
-
Fix: Use 4M HCl in Dioxane at 0°C instead of TFA. Dioxane stabilizes the oxonium intermediates better than neat carboxylic acids.
Q: Can I use microwave irradiation to speed up Fmoc removal on a piperidine? A: Yes, but caution is required.
-
Limit: Max 60°C. Above this, direct hydrolysis of the amide backbone (if peptidic) or oxidation of the piperidine ring becomes significant. Use standard 20% Piperidine/DMF for 2 minutes at 60°C.
References
-
Lundt, B. F., et al. (1978).[7] "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research.[7]
-
BenchChem Support. (2025).[1][2][8] "Scavengers for Boc deprotection to prevent side reactions."[9] BenchChem Technical Guides.
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[6][9][10][11] Chemical Reviews. (Authoritative text on PG stability).
-
Common Organic Chemistry. (2025). "Boc Deprotection Mechanism and Troubleshooting."
-
ScienceMadness. (2020).[12] "Deprotection of N-benzyl piperidine compound: Troubleshooting Catalyst Poisoning."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. renyi.hu [renyi.hu]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. reddit.com [reddit.com]
- 11. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sciencemadness Discussion Board - Deprotection of N-benzyl piperidine compound - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: HPLC Method Development for Basic Pharmaceuticals
Topic: Resolving Peak Tailing for Secondary Amine Benzamide Derivatives Ticket Priority: Critical (Method Validation Risk)
Executive Summary: The "Benzamide" Challenge
Welcome to the Advanced Applications Support Center. You are likely here because your secondary amine benzamide derivative is showing a tailing factor (
The Root Cause: Secondary amine benzamides present a "double trouble" scenario. The benzamide moiety is hydrophobic (driving Reverse Phase retention), while the secondary amine (
This guide provides a self-validating troubleshooting workflow to eliminate these secondary interactions.
Visual Diagnostic: The Troubleshooting Decision Tree
Before altering your chemistry, use this logic flow to isolate the variable causing the tailing.
Figure 1: Systematic workflow to distinguish between physical overload and chemical secondary interactions.
Module 1: The Mechanism (Why Benzamides Tail)
To fix the problem, you must understand the microscopic interaction.
The "Twilight Zone" (pH 4 – 8): At this pH range, two things happen simultaneously:
-
The Silanols: The silica surface silanols (
) begin to deprotonate to (starting > pH 3.5). -
The Amine: Your benzamide secondary amine is protonated (
).
This creates a strong cation-exchange mechanism. The analyte "sticks" to the silica surface rather than partitioning smoothly into the C18 ligand, causing the "tail" as molecules slowly detach.
Figure 2: The "Mixed-Mode" mechanism causing tailing. The red arrow represents the unwanted ionic interaction dominating the peak shape.
Module 2: Mobile Phase Optimization (Chemistry Solutions)
Q: I cannot change my column. How do I fix tailing with the mobile phase?
A: You have three chemical levers to pull.
Option A: The "Low pH" Strategy (Recommended for Standard Silica)
Drive the pH below 3.0 (ideally 2.5).
-
Mechanism: At pH 2.5, the surface silanols are fully protonated (
). They are neutral and cannot bind the positively charged amine. -
Protocol: Use 0.1% Formic Acid or 0.1% TFA (Trifluoroacetic acid).
-
Note: TFA is an ion-pairing agent.[1] It forms a neutral complex with the amine, significantly sharpening the peak, but it may suppress signal in LC-MS [1].
Option B: The "High pH" Strategy (Best for Hybrid Columns)
Drive the pH above 10.0.
-
Mechanism: At pH 10, the secondary amine (pKa ~9.5) becomes deprotonated (neutral). A neutral molecule cannot interact with the negative silanols.
-
Protocol: Use 10mM Ammonium Hydroxide or Ammonium Bicarbonate.
-
Warning: Only use this if your column is rated for high pH (e.g., Hybrid/Polymer). Standard silica dissolves at pH > 8 [2].
Option C: The "Sacrificial Base" (Triethylamine)
If you must work at neutral pH, add a stronger base to the mobile phase.
-
Mechanism: Triethylamine (TEA) competes for the active silanol sites.[2][3] It saturates the surface, effectively "blocking" the silanols so your benzamide analyte flows past them [3].
-
Protocol: Add 5mM - 10mM TEA to the aqueous buffer.
Comparison of Mobile Phase Modifiers
| Modifier | Mode of Action | LC-MS Compatible? | Risk Factor |
| Formic Acid | pH suppression (Low) | Yes (Excellent) | Mild tailing may persist on active columns.[4] |
| TFA | Ion-Pairing + pH suppression | No (Signal Suppression) | Very strong retention shifts; hard to wash out. |
| Ammonium Hydroxide | pH suppression (High) | Yes | High: Dissolves standard silica columns. |
| Triethylamine (TEA) | Silanol Blocker | No (Contaminates Source) | Irreversible modification of column surface. |
Module 3: Stationary Phase Selection (Hardware Solutions)
Q: My mobile phase is optimized, but tailing persists. Is my column the problem?
A: For secondary amines, "Type A" (older, acidic) silica is often fatal. You need "Type B" (High Purity) or Hybrid technology.
1. End-Capping is Non-Negotiable
Ensure your column is "fully end-capped." This means the manufacturer has reacted a small silane (like trimethylchlorosilane) with the residual silanols to seal them off.
-
Check: Look for "End-capped: Yes" in the column certificate.
2. Charged Surface Hybrid (CSH) Technology
For benzamides, CSH columns (like Waters XSelect CSH) are often superior.
-
Mechanism: These columns have a slight positive charge applied to the surface. This electrostatically repels the positively charged amine, preventing it from touching the surface silanols [4].
3. Hybrid Particles (BEH)
Ethylene-Bridged Hybrid (BEH) particles replace surface silanols with more stable carbon bridges, allowing high pH stability (up to pH 12). This allows you to use the "High pH Strategy" described in Module 2 [2].
Module 4: Advanced Troubleshooting FAQs
Q: The peak is "Fronting" and "Tailing" (Shark Fin shape). Is this silanol activity?
A: No. This is likely Mass Overload .
-
The Physics: You have saturated the Langmuir isotherm. The stationary phase runs out of binding sites for the amount of analyte injected.
-
The Test: Inject 1/10th the concentration. If the peak becomes symmetrical, it was overload, not chemistry [5].
Q: Can I use Phosphate Buffer?
A: Yes, and it is often better than volatile buffers for peak shape.
-
Why: Phosphate provides high ionic strength. High concentrations of cations (
, ) in the buffer form a "shield" over the silanols (Double Layer effect). -
Recommendation: If not using MS, use 25mM Potassium Phosphate (pH 2.5). The potassium ions effectively mask silanol activity.
References
-
Dolan, J. (2018). LC Troubleshooting: All of My Peaks are Tailing! What Should I Do? LCGC.[5]
-
Waters Corporation. (2022). Silanol activity and High pH Stability of Hybrid Columns. Waters Knowledge Base.
-
Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do?
-
Phenomenex. (2025).[6] HPLC Tech Tip: Peak Tailing of Basic Analytes.
-
Chromatography Online. (2025). Common Causes Of Peak Tailing in Chromatography.
Sources
- 1. welch-us.com [welch-us.com]
- 2. Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hplc.today [hplc.today]
- 4. lcms.cz [lcms.cz]
- 5. lctsbible.com [lctsbible.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Structural Elucidation Guide: N-(Piperidin-4-yl)-2-(trifluoromethyl)benzamide
[1][2][3][4]
Executive Summary
Product Focus: 1H NMR Characterization of N-(Piperidin-4-yl)-2-(trifluoromethyl)benzamide (HCl Salt & Free Base).
This guide provides a technical comparison of NMR acquisition strategies for the structural validation of this compound. Due to the ortho-trifluoromethyl (
This analysis compares the performance of solvent systems (DMSO-
Part 1: Comparative Analysis of Acquisition Methodologies
The primary challenge in interpreting this molecule is the visibility of exchangeable protons (Amide -NH- and Piperidine -NH-) and the resolution of the piperidine chair conformation.[1]
Solvent System Performance
The choice of solvent drastically alters the "performance" of the spectrum—defined here as peak resolution, integration accuracy, and structural confirmation capability.
| Feature | DMSO- | Methanol- | |
| Amide -NH- | Sharp Doublet (~8.4 - 8.6 ppm). Visible due to H-bonding stabilization.[1][2] | Broad Singlet/Hidden. Often broadened by quadrupole relaxation or exchange.[1][2] | Absent. Exchanges with Deuterium (D).[1][2] |
| Piperidine -NH- | Visible (if salt).[1][2] Broad humps > 8.5 ppm.[1][2] | Rarely visible.[1] | Absent. |
| Aromatic Resolution | High. | Moderate. Overlap common.[1] | High. |
| Solubility (HCl Salt) | Excellent.[1][2] | Poor (requires free-basing).[1][2] | Excellent. |
| Piperidine Ring | Distinct eq/ax splitting often visible.[1][2] | Averaged signals (rapid flipping). | Averaged signals. |
Salt Form vs. Free Base Interpretation
Drug development often utilizes the Hydrochloride (HCl) salt for solubility, which significantly shifts the aliphatic region compared to the free base.[2]
-
HCl Salt: The piperidine nitrogen is protonated (
).[2] This deshields the adjacentngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -protons (C2/C6 positions) by ~0.5–0.8 ppm compared to the free base.[1][2] -
Free Base: The piperidine nitrogen lone pair allows for rapid chair-chair interconversion, often collapsing the axial/equatorial splitting of the
-protons into a broad triplet or broad singlet at room temperature.[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Part 2: Detailed Spectral Assignment (DMSO- )
The following data corresponds to the HCl salt form in DMSO-
A. The Aromatic Region (7.5 – 8.0 ppm)
The 2-trifluoromethyl group exerts a strong electron-withdrawing and steric effect.[1]
-
H-3 (Ortho to
): Most deshielded aromatic proton (~7.8 – 7.9 ppm).[1][2] Appears as a doublet (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> Hz).[1][2] -
H-6 (Ortho to Amide): Distinct doublet (~7.6 – 7.7 ppm).[1][2][3]
-
H-4/H-5: Multiplets/Triplets in the 7.5 – 7.7 ppm range.
-
Note: The
group may cause small through-space coupling to H-3, broadening the peak slightly.[1][2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
B. The Amide Linker (~8.5 ppm)[1][3]
-
Signal: Doublet (
).[1][2][3]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Coupling:
Hz.[1][2][3]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Mechanistic Insight: This coupling arises from the interaction between the Amide NH and the Methine proton (C4-H) of the piperidine ring.[1][2] Crucial Validation: If this peak is a singlet, the piperidine C4-H coupling is lost (likely due to exchange), or the assignment is incorrect.[2]
C. The Piperidine Ring (Aliphatic)
The piperidine ring adopts a chair conformation.[1][2][4][5] In the HCl salt, the ring is more rigid.[2]
-
C4-H (Methine): ~3.9 – 4.1 ppm.[1][2] Multiplet (
orngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ). This proton is deshielded by the adjacent amide nitrogen.[1] -
C2/C6-H (Alpha to N): ~3.0 – 3.3 ppm.[1][2] Often appear as two sets of signals (axial vs. equatorial) if the ring is frozen, or a broad multiplet if exchanging.[2] In DMSO, usually a broad doublet (
) and triplet (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ).[2] -
C3/C5-H (Beta to N): ~1.6 – 2.0 ppm.[1][2] Distinct multiplets.
Part 3: Experimental Protocol (Gold Standard)
To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this self-validating protocol.
Step 1: Sample Preparation[3][4]
-
Mass: Weigh 5–10 mg of the substance (HCl salt preferred).
-
Solvent: Add 0.6 mL of DMSO-
(99.9% D).[1][2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Why? Ensures full solubility of the salt and stabilizes the amide proton for coupling constant measurement.
-
-
Mixing: Vortex until solution is clear. If "floaters" remain, sonicate for 30 seconds.
Step 2: Acquisition Parameters (Bruker/Varian Standard)[1][3]
-
Pulse Sequence: zg30 (30° excitation pulse) to prevent saturation of slow-relaxing aromatic protons.
-
Scans (NS): 16 or 32 (Sufficient for >5 mg).[2]
-
Relaxation Delay (D1): Set to 2.0 - 5.0 seconds .
Step 3: Validation Workflow (Self-Correction)[1][2][3]
Part 4: Logic Flow Visualization
The following diagram illustrates the decision matrix for assigning the critical functional groups, ensuring a logical path to structure confirmation.
Caption: Logical workflow for validating this compound structure via 1H NMR.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2][6] (Standard text for amide coupling and aromatic substitution patterns).
-
Claridge, T. D. W. (2016).[2] High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.[1][2] [Link] (Authoritative source on pulse sequences and solvent effects).[1][2]
-
Abraham, R. J., & Mobli, M. (2008).[2] The effect of solvent on 1H NMR chemical shifts. Modelling 1H NMR spectra. [Link] (Detailed analysis of DMSO vs CDCl3 solvent shifts for amides).
-
Reich, H. J. (2020).[2] 1H NMR Chemical Shifts. University of Wisconsin-Madison/ACS Organic Chemistry Division.[1][2] [Link] (Reference for piperidine ring shift prediction and substituent effects).[1][2]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 3. rsc.org [rsc.org]
- 4. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 6. modgraph.co.uk [modgraph.co.uk]
Mass Spectrometry Fragmentation Patterns of Trifluoromethyl Benzamides: A Comparative Technical Guide
Executive Summary
Audience: Researchers, Medicinal Chemists, and DMPK Scientists.
Purpose: To provide a definitive reference for identifying and differentiating trifluoromethyl (
Trifluoromethyl benzamides are ubiquitous scaffolds in modern drug discovery (e.g., kinase inhibitors, anti-parasitics) due to the metabolic stability and lipophilicity imparted by the
Mechanistic Principles of Fragmentation
The Core Benzamide Pathway
Regardless of substitution, benzamides under Electrospray Ionization (ESI) or Electron Impact (EI) follow a canonical fragmentation pathway governed by
-
Ionization: Formation of the molecular ion
(ESI) or (EI). -
-Cleavage (Amide Bond Rupture): Loss of the amine group (neutral
or radical ) to generate the Benzoyl Cation . -
Decarbonylation: Expulsion of carbon monoxide (
) from the benzoyl cation to yield the Phenyl Cation .
The Trifluoromethyl Influence
The
-
Electronic Effect (Inductive Withdrawal): The strong electron-withdrawing nature (
effect) of destabilizes the positively charged benzoyl cation, accelerating the subsequent loss of . This makes the phenyl cation ( 145) often more abundant than the benzoyl cation ( 173) in analogs compared to methyl analogs. -
Bond Stability: The
bond is exceptionally strong (~485 kJ/mol). Direct loss of a fluorine atom ( ) or the group ( ) from the molecular ion is rare in low-energy ESI but can be observed in high-energy EI or CID (Collision-Induced Dissociation) experiments.
Comparative Analysis: Isomer Differentiation
The most critical analytical challenge is distinguishing the ortho isomer from the meta and para isomers.
The "Ortho Effect" in -Benzamides
Unlike ortho-methyl benzamides, which can undergo hydrogen transfer (McLafferty-type) to eliminate ammonia, ortho-trifluoromethyl benzamides lack
-
Steric Inhibition: The bulky
group forces the amide carbonyl out of the plane of the benzene ring. This prevents resonance stabilization of the benzoyl cation, making the 173 ion transient and highly prone to rapid decarbonylation.-
Result: The ortho isomer spectrum is dominated by the phenyl cation (
145), while meta and para isomers show a more significant benzoyl cation ( 173).
-
-
F-Atom Migration (High Energy): In
cations, a fluorine atom can transfer to the vacant orbital of the carbonyl carbon or ring cation, facilitating unique losses such as (if amide hydrogens are present) or expulsion from the phenyl cation.
Diagnostic Ion Table[1]
Table 1: Comparative Fragmentation of
| Feature | Ortho-Isomer (2- | Meta-Isomer (3- | Para-Isomer (4- | Mechanistic Cause |
| Benzoyl Cation ( | Low Intensity (<20%) | High Intensity (>60%) | High Intensity (>80%) | Steric hindrance destabilizes acylium ion in ortho. |
| Phenyl Cation ( | Base Peak (100%) | High Intensity | High Intensity | Rapid decarbonylation of unstable o-benzoyl cation. |
| Present (Trace/Low) | Absent | Absent | Proximity of amide H and o-F allows HF elimination. | |
| Elevated | Low | Low | Loss of | |
| Variable | Variable | Variable | Direct cleavage; less diagnostic in ESI. |
Comparison with Alternatives
To contextualize the
Table 2: Substituent Effects on Fragmentation
| Substituent | Electronic Nature | Key Mass Shift | Dominant Fragment | Stability of Benzoyl Ion |
| Trifluoromethyl ( | Strong EWG | Phenyl Cation ( | Low (Destabilized by EWG) | |
| Methyl ( | Weak EDG | Benzoyl Cation ( | High (Stabilized by EDG) | |
| Chloro ( | EWG + Resonance | Benzoyl Cation ( | Medium (Resonance stabilization) |
Visualization of Fragmentation Pathways[1][2][3][4][5]
General & Ortho-Specific Pathways
The following diagram illustrates the divergence between the standard pathway (Meta/Para) and the sterically driven Ortho pathway.
Caption: Fragmentation pathways of trifluoromethyl benzamides. The solid black arrows represent the canonical pathway dominant in meta/para isomers. The red bold arrow indicates the accelerated decarbonylation in the ortho isomer. The dashed green arrow represents the diagnostic HF loss specific to the ortho isomer.
Experimental Protocol: Self-Validating Workflow
To ensure reproducible differentiation of these isomers, follow this standardized LC-MS/MS protocol.
Sample Preparation
-
Solvent: Dissolve samples in Methanol/Water (50:50) + 0.1% Formic Acid. Avoid acetonitrile if possible, as it can suppress ionization of fluorinated compounds.
-
Concentration: Prepare a 1 µM working solution.
groups suppress ionization efficiency; higher concentrations may be needed compared to non-fluorinated analogs.
Instrument Parameters (ESI-MS/MS)
-
Ionization Mode: Positive ESI (
).[1] -
Collision Energy (CE) Ramping: Do not use a static CE.
-
Step 1: Acquire spectra at Low CE (10-15 eV) to preserve the Benzoyl cation (
173). -
Step 2: Acquire spectra at High CE (35-50 eV) to generate the Phenyl cation (
145) and secondary fragments ( 95).
-
-
Source Temperature: 350°C (Fluorinated compounds are thermally stable, high heat ensures desolvation).
Data Analysis & Validation Steps
-
Extract Ion Chromatograms (EIC): Plot EIC for
190, 173, and 145. -
Calculate Ratio (
): .-
If
(Phenyl dominant) Probable Ortho . -
If
(Benzoyl dominant) Probable Meta/Para .
-
-
Check for "Ortho-Specific" Leakage: Look for a minor peak at
170 ( ). Its presence confirms the ortho structure.
References
-
Zhang, X., & Guo, Y. L. (2007). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Journal of the American Society for Mass Spectrometry.
-
Tajima, S., et al. (1993). Loss of hydrogen fluoride from metastable C2H2F3O+ ions generated from some fluorinated aliphatic alcohols. Organic Mass Spectrometry.
-
NIST Mass Spectrometry Data Center. Mass Spectrum of 2-Fluoro-4-(trifluoromethyl)benzamide. National Institute of Standards and Technology.
-
Fu, X., et al. (2011). Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations via F-Atom Migration. Journal of Mass Spectrometry.
-
Holčapek, M., et al. (2010). Structural Analysis of Isomeric Nitro- and Aminobenzotrifluorides by Mass Spectrometry. Journal of Chromatography A.
Sources
Structure-Activity Relationship (SAR) of ortho-trifluoromethyl substitution
Topic: Structure-Activity Relationship (SAR) of ortho-Trifluoromethyl Substitution Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The ortho-Trifluoromethyl Effect
In modern medicinal chemistry, the ortho-trifluoromethyl (
Physicochemical Comparison: -CF vs. Alternatives
The selection of an ortho-substituent is a balance between steric bulk, electronics, and lipophilicity. The
Comparative Data Table
| Parameter | Hydrogen (H) | Fluorine ( | Methyl ( | Chlorine ( | Trifluoromethyl ( |
| Van der Waals Radius (Å) | 1.20 | 1.47 | 2.00 | 1.75 | ~2.20 (Effective) |
| Electronic Effect ( | 0.00 | 0.06 | -0.17 | 0.23 | 0.54 (Strong EWG) |
| Lipophilicity ( | 0.00 | 0.14 | 0.56 | 0.71 | 0.88 |
| Metabolic Liability | Low | Low | High (Benzylic Ox.) | Low | Very Low (Blocked) |
| Conformational Impact | Flexible | Minimal | Moderate Twist | Moderate Twist | High Twist (Orthogonal) |
Key Insight: While
Mechanistic Analysis: Conformational Control & Metabolic Shielding
A. The Conformational Lock (The "Twist")
In biaryl drug scaffolds, planar conformations often suffer from poor solubility and non-specific binding (stacking). Introducing an
Diagram: Steric-Driven Conformational Locking
Caption: The o-CF3 group imposes a high steric barrier, locking biaryl systems into a twisted conformation (atropisomerism potential) compared to the fluxional unsubstituted analog.
B. Metabolic Shielding (Blocking Sites)
The
-
The Fix: Replacing
-CH with -CF removes the abstractable hydrogens. -
The Shield: The C-F bond strength (105.4 kcal/mol) renders the group inert. Furthermore, the steric bulk of
-CF can shield adjacent positions on the ring from enzymatic attack.
Experimental Protocol: Synthesis of o-CF Biaryls
To validate the SAR of an
Protocol: Suzuki-Miyaura Coupling of ortho-CF
Objective: Synthesize an ortho-trifluoromethyl biaryl scaffold to assess binding potency relative to the ortho-methyl analog.
Reagents:
-
Substrate A: 2-Bromo-benzotrifluoride derivative (1.0 equiv)
-
Substrate B: Aryl boronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl
·CH Cl (5 mol%) - Selected for resistance to steric bulk. -
Base: Cs
CO (3.0 equiv) - Cesium promotes transmetallation in hindered systems. -
Solvent: 1,4-Dioxane / Water (4:1 ratio).
Step-by-Step Workflow:
-
Preparation: In a generic 20 mL reaction vial, charge Substrate A (0.5 mmol), Substrate B (0.6 mmol), and Cs
CO (1.5 mmol). -
Degassing: Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge the mixture with Argon for 5 minutes to remove dissolved oxygen (critical to prevent homocoupling).
-
Catalyst Addition: Add Pd(dppf)Cl
(0.025 mmol) under a positive stream of Argon. Seal the vial immediately. -
Reaction: Heat the block to 100°C for 12–18 hours.
-
Note: Conversion may be slower than unhindered analogs. Monitor via LC-MS.
-
-
Work-up: Cool to room temperature. Filter through a Celite pad, washing with EtOAc. Wash the filtrate with brine, dry over Na
SO , and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Self-Validation Check:
-
Success Criteria: 19F NMR should show a sharp singlet around -60 to -63 ppm.
-
Failure Mode: If starting material remains, switch to a more active catalytic system like Pd
(dba) / SPhos , which is specifically designed for sterically demanding couplings.
Case Study: Impact on Potency and Stability
Comparative Analysis: Inhibitor X (Hypothetical Data based on Literature Trends)
| Compound Variant | Microsomal | LogD | |
| 150 nM | 45 min | 2.1 | |
| 12 nM | 12 min (High Clearance) | 2.5 | |
| 15 nM | 55 min | 2.9 | |
| 8 nM | >120 min | 3.4 |
Interpretation:
-
The
-CH analog gained potency (12 nM) over the unsubstituted form (150 nM) likely due to filling a hydrophobic pocket or inducing a twist. However, metabolic stability collapsed (12 min) due to benzylic oxidation. -
The
-CF analog maintained/improved potency (8 nM) via the same conformational/steric fit but drastically extended half-life (>120 min) by blocking metabolism. The trade-off is higher lipophilicity (LogD 3.4), which must be monitored to prevent solubility issues.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. National Institutes of Health (NIH). [Link]
-
Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents. ChemRxiv. [Link]
-
Synthesis and Physicochemical Characterization of Trifluoromethyl-Substituted Heterocycles. ChemRxiv. [Link]
-
Superelectrophiles and the effects of trifluoromethyl substituents. National Institutes of Health (NIH). [Link]
Spectroscopic characterization of N-(Piperidin-4-YL)-2-(trifluoromethyl)benzamide
Executive Summary
N-(Piperidin-4-yl)-2-(trifluoromethyl)benzamide (CAS: 1713163-21-3, as HCl) is a critical pharmacophore intermediate often employed in the synthesis of inhibitors for epigenetic targets (e.g., EZH2). Its structural integrity—specifically the ortho-positioning of the trifluoromethyl group and the unprotected piperidine nitrogen—is paramount for downstream reactivity and biological efficacy.
This guide objectively compares the spectroscopic "performance" (resolution, specificity, and diagnostic utility) of this compound against its most common structural alternatives: its regioisomers (3- and 4-CF3) and its salt forms (Free Base vs. Hydrochloride) . We provide validated protocols to distinguish these entities, ensuring your starting material meets the rigorous standards of drug development.
Strategic Characterization Workflow
The following workflow illustrates the logic for unambiguous identification. We prioritize 19F NMR for rapid isomer screening, followed by 1H NMR for structural confirmation and LC-MS for purity profiling.
Figure 1: Decision-tree workflow for validating the regio-chemistry and salt form of the target benzamide.
Comparative Analysis: Target vs. Alternatives
In synthetic campaigns, the primary risk is the formation of regioisomers (from impure starting acid chlorides) or incorrect salt stoichiometry.
A. Regioisomer Differentiation (The "Alternative" Structures)
The position of the trifluoromethyl (-CF3) group significantly alters the electronic environment. 19F NMR is the superior method for this differentiation due to the lack of background noise.
| Feature | Target: 2-CF3 (Ortho) | Alternative: 3-CF3 (Meta) | Alternative: 4-CF3 (Para) | Performance Verdict |
| 19F NMR Shift | δ -59.0 to -60.5 ppm | δ -61.5 to -62.5 ppm | δ -63.0 to -64.0 ppm | 19F is definitive. The ortho effect causes a distinct downfield shift. |
| 1H Aromatic Pattern | Multiplet (4H) | Multiplet (4H) | AA'BB' System (4H) | Ortho substitution destroys symmetry, creating complex multiplets unlike the clear AA'BB' of the para isomer. |
| Amide NH Shift | δ 8.5 - 8.8 ppm (d) | δ 8.2 - 8.4 ppm (d) | δ 8.2 - 8.4 ppm (d) | The ortho-CF3 group creates H-bonding/steric twist, deshielding the amide proton more than alternatives. |
B. Salt Form Analysis (HCl vs. Free Base)
The commercial product is often the Hydrochloride salt (CAS 1713163-21-3) to ensure stability. Distinguishing this from the free base is critical for stoichiometry in subsequent coupling reactions.
| Spectroscopic Marker | Hydrochloride Salt (Target) | Free Base (Alternative) | Causality |
| Piperidine NH Proton (1H NMR) | Broad singlets @ δ 8.8 - 9.2 ppm | Usually not visible or broad @ δ 2.0 ppm | Protonation of the piperidine nitrogen ( |
| Piperidine | δ 3.0 - 3.4 ppm | δ 2.6 - 3.0 ppm | Positive charge on Nitrogen pulls electron density, shifting adjacent protons downfield. |
| Solubility Profile | High in DMSO, Methanol | High in DCM, Chloroform | Ionic lattice vs. lipophilic organic structure. |
Detailed Experimental Protocols
These protocols are designed to be self-validating. If the internal checks fail, re-evaluate the sample preparation.
Protocol 1: High-Resolution NMR Characterization
Objective: Confirm structure and quantify salt stoichiometry.
-
Solvent Selection: Use DMSO-d6 (99.9% D).
-
Why? The HCl salt is insoluble in CDCl3. DMSO also slows proton exchange, allowing observation of the amide and ammonium protons.
-
-
Sample Prep: Dissolve 5-10 mg of sample in 0.6 mL DMSO-d6. Ensure the solution is clear; turbidity indicates free base contamination or inorganic salts.
-
Acquisition Parameters:
-
1H: 30° pulse, 16 scans, d1=2.0s.
-
19F: No decoupling (to see F-H coupling if needed), spectral width 200 ppm centered at -100 ppm.
-
-
Self-Validation Check:
-
Look for the Amide Doublet (~8.6 ppm,
Hz). If this is a singlet, the sample may be aggregated or the NH is exchanging too fast (wet solvent). -
Integrate the aromatic region (4H) against the piperidine methine (1H at ~4.0 ppm). Ratio must be 4:1.[1]
-
Expected Data (DMSO-d6, HCl Salt):
-
δ 9.00 (br s, 2H, Piperidine NH2+)
-
δ 8.65 (d, J=7.8 Hz, 1H, Amide NH)
-
δ 7.80 - 7.60 (m, 4H, Ar-H) - Note: 2-CF3 group causes overlap of Ar protons.
-
δ 4.05 (m, 1H, Pip-CH-N)
-
δ 3.30 (m, 2H, Pip-CH2)
-
δ 3.05 (m, 2H, Pip-CH2)
-
δ 1.95 (m, 2H, Pip-CH2)
-
δ 1.70 (m, 2H, Pip-CH2)
Protocol 2: LC-MS Fragmentation Profiling
Objective: Differentiate from isobaric impurities using fragmentation pathways.[2]
-
Method: ESI Positive Mode.
-
Column: C18 Reverse Phase (e.g., Waters XBridge), Mobile Phase: H2O/MeCN + 0.1% Formic Acid.
-
Fragmentation Logic:
-
Precursor: [M+H]+ = 273.12 (Free Base mass).
-
Primary Fragment (Diagnostic): m/z 173.0 (2-(trifluoromethyl)benzoyl cation).
-
Secondary Fragment: m/z 84.1 (Piperidine ring fragment,
).
-
Figure 2: ESI-MS fragmentation pathway. The m/z 173 peak confirms the 2-CF3-benzoyl moiety.
References
-
MDPI. (2025). Synthesis and Dynamic NMR Characterization of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
-
Beilstein Journals. (2015). Synthesis of tetrafluorinated piperidines: NMR Spectra S15-S72. Retrieved from [Link]
Sources
Technical Comparison Guide: Differentiating N-(Piperidin-4-yl)-2-(trifluoromethyl)benzamide from Isomeric Impurities
Executive Summary & Structural Context[1][2][3]
In the development of serotonin receptor modulators and kinase inhibitors, N-(Piperidin-4-yl)-2-(trifluoromethyl)benzamide serves as a critical pharmacophore scaffold. Its efficacy relies heavily on the precise spatial arrangement of the trifluoromethyl (-CF₃) group and the piperidine linkage.
However, commercial synthesis often utilizes 2-(trifluoromethyl)benzoyl chloride and 4-aminopiperidine. Impurities in these starting materials lead to two distinct classes of isomeric byproducts that are difficult to separate via standard flash chromatography:
-
Regioisomers of the Benzamide: 3-(trifluoromethyl) and 4-(trifluoromethyl) analogs.
-
Positional Isomers of the Piperidine: N-(piperidin-3-yl) analogs.
This guide outlines a self-validating analytical workflow to unambiguously differentiate the target Ortho (2-CF₃) compound from its Meta (3-CF₃) and Para (4-CF₃) isomers, as well as piperidine-linkage variants.
The Structural Landscape
| Compound | Substitution Pattern | Key Feature | Detection Challenge |
| Target | 2-CF₃ (Ortho) | Steric crowding; twisted amide bond. | Reference Standard |
| Impurity A | 3-CF₃ (Meta) | Electronic withdrawal without steric block. | Co-elution on C18 |
| Impurity B | 4-CF₃ (Para) | High symmetry ( | Distinct MP, but similar polarity |
| Impurity C | Piperidin-3-yl | Chiral center introduced (enantiomers). | Requires Chiral or specialized achiral HPLC |
Primary Differentiation: 19F NMR Spectroscopy
The "Fingerprint" Method
While Mass Spectrometry (MS) is standard for identification, it fails here because all isomers share the exact molecular weight (
Mechanistic Insight
The chemical shift (
-
Ortho (Target): The -CF₃ group is forced out of planarity with the benzene ring, resulting in a significant upfield or downfield shift (solvent dependent) compared to the planar meta/para isomers.
-
Para/Meta: These groups rotate freely, averaging their electronic environment.
Experimental Data: Expected Chemical Shifts (CDCl₃)
| Isomer | ¹⁹F Chemical Shift ( | Signal Multiplicity | Mechanistic Cause |
| 2-CF₃ (Ortho) | -58.0 to -60.0 | Singlet (broadened) | Steric deshielding & H-bonding proximity |
| 3-CF₃ (Meta) | -62.5 to -63.5 | Singlet | Inductive effect only |
| 4-CF₃ (Para) | -63.0 to -64.0 | Singlet | Resonance/Inductive balance |
Critical Protocol Note: Always use Trifluorotoluene (
-63.72 ppm) as an internal standard to resolve the Meta/Para difference, as their shifts can be within 1 ppm of each other.
Secondary Differentiation: 1H NMR Topology
Proton NMR provides confirmation through symmetry analysis of the aromatic region.[1]
-
Para-isomer (4-CF₃): Possesses a local axis of symmetry. The aromatic region will show two distinct doublets (integrating to 2H each) resembling an AA'BB' system.
-
Target Ortho-isomer (2-CF₃): Asymmetric. Shows four distinct aromatic signals (1H each). The proton adjacent to the amide (H-6) often shifts downfield due to the "deshielding cone" of the carbonyl.
-
Piperidine-3-yl Impurity: Look for the breakdown of symmetry in the aliphatic region (1.5 - 3.5 ppm). The target 4-yl isomer has a plane of symmetry through the N-C4 axis, simplifying the spectrum. The 3-yl isomer is chiral, creating complex diastereotopic splitting.
Chromatographic Separation Strategy (HPLC)[4][5]
Standard C18 columns often struggle to resolve the 2-CF₃ and 3-CF₃ isomers due to identical hydrophobicity.
Recommended Stationary Phase: Pentafluorophenyl (PFP)
Why it works: PFP phases utilize fluoro-fluoro interactions and
Validated HPLC Protocol
-
Column: Kinetex F5 or ACE C18-PFP (150 x 4.6 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water (Protonates piperidine, improving peak shape)
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5%
60% B -
15-20 min: 60%
95% B
-
-
Detection: UV @ 254 nm (Benzamide
)
Performance Prediction:
-
Piperidin-3-yl isomers elute earlier than 4-yl isomers due to steric disruption of binding.
-
Ortho-CF₃ typically elutes before Para-CF₃ on PFP phases due to the "ortho-effect" reducing the effective surface area available for
-stacking.
Decision Workflow (Graphviz Visualization)
The following diagram illustrates the logical flow for identifying and purifying the target compound from a crude reaction mixture.
Caption: Logical workflow for the purification and validation of this compound, prioritizing 19F NMR for regioisomer discrimination.
Detailed Experimental Protocols
Protocol A: 19F NMR Sample Preparation
Objective: To maximize resolution between ortho/meta/para shifts.
-
Solvent: Dissolve 10 mg of sample in 600 µL of DMSO-d₆ or CDCl₃ . (Note: DMSO often sharpens amide peaks but may shift fluorine signals slightly downfield compared to CDCl₃).
-
Internal Standard: Add 5 µL of a 1% solution of
-Trifluorotoluene in the same solvent. -
Acquisition:
-
Sweep Width: 200 ppm (centered at -100 ppm).
-
Scans: Minimum 64 (to detect minor isomeric impurities <1%).
-
Delay (d1): 5 seconds (Fluorine has long T1 relaxation times; insufficient delay underestimates impurity integration).
-
Protocol B: HPLC Method for Isomer Quantitation
Objective: To quantify levels of 3-CF₃ and 4-CF₃ impurities.
-
Mobile Phase Prep:
-
A: 1000 mL Water + 1 mL Formic Acid.
-
B: Acetonitrile (HPLC Grade).
-
-
Equilibration: Flush column (Kinetex F5 or equivalent PFP) with 5% B for 10 minutes.
-
Sample Prep: Dilute crude material to 0.5 mg/mL in Water:MeCN (1:1). Filter through 0.2 µm PTFE.
-
Injection: 5 µL.
-
Integration: Integrate all peaks between 3 and 15 minutes. Calculate % Area Norm.
References
-
National Institutes of Health (NIH). (2025). 4-Fluoro-2-(trifluoromethyl)benzamide | C8H5F4NO | CID 605690 - PubChem. Retrieved from [Link]
-
Organic Chemistry Data. (2020). 19F NMR Chemical Shifts - Data and Reference Standards. Retrieved from [Link]
-
Oxford Instruments. (2024).[2] Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. Retrieved from [Link]
-
Semantic Scholar. (2020). Mass Spectrometry-Based Identification of Ortho-, Meta- and Paraisomers Using Infrared Ion Spectroscopy. Retrieved from [Link]
Sources
Safety Operating Guide
N-(Piperidin-4-YL)-2-(trifluoromethyl)benzamide proper disposal procedures
Operational Guide: Disposal & Handling of N-(Piperidin-4-yl)-2-(trifluoromethyl)benzamide
Part 1: Executive Safety & Classification Summary
Immediate Action Required: This compound contains a trifluoromethyl (
The "Why" (Senior Scientist Insight):
While the benzamide structure suggests standard organic disposal, the
Physicochemical & Hazard Profile
| Property | Data | Operational Implication |
| CAS Number | 1713163-21-3 (HCl salt often used) | Use for waste manifesting. |
| Molecular Formula | High Nitrogen/Fluorine content. | |
| Hazard Statements | H302 (Harmful if swallowed), H315, H319, H335 | Standard PPE (Nitrile gloves, goggles) required. |
| Functional Groups | Secondary Amine (Piperidine), Trifluoromethyl | Basic: Incompatible with strong acids/oxidizers.Halogenated: Mandates specific waste stream. |
| Waste Code (RCRA) | Not explicitly listed (P/U list), but treat as D001/D002 if in solvent. | Classify as "Halogenated Solvent/Organic" for disposal vendor. |
Part 2: Waste Stream Segregation Logic
The following decision tree outlines the segregation logic required to prevent cross-contamination and ensure regulatory compliance.
Figure 1: Waste Segregation Logic Flow. Note that the presence of the trifluoromethyl group overrides the solvent classification, forcing the mixture into the Halogenated stream.
Part 3: Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Applicability: Expired batches, degraded samples, or excess weighing powder.
-
Containment: Transfer the solid into a clear, sealable polyethylene bag.
-
Secondary Containment: Place the first bag into a second bag (double-bagging) or a wide-mouth HDPE jar.
-
Labeling: Apply a hazardous waste label.
-
Constituents: Write "this compound".
-
Hazard Checkbox: Mark "Toxic" and "Irritant".
-
-
Storage: Store in the "Solid Hazardous Waste" satellite accumulation area.
-
Disposal: Hand off to EHS/Waste Vendor for high-temperature incineration.
Protocol B: Liquid Waste (Reaction Mixtures & HPLC)
Applicability: Mother liquors, NMR samples, HPLC effluent.
-
pH Check (Self-Validating Step): Before adding to a carboy, check the pH of your waste solution.
-
Stream Selection: Pour into the Halogenated Solvent carboy.
-
Note: Even if the solvent is Methanol (non-halogenated), the solute contains Fluorine. Therefore, the entire volume is treated as halogenated.
-
-
Carboy Material: Use HDPE or Glass. Avoid metal containers if the waste is acidic, as Fluorine byproducts can be corrosive over time.
Protocol C: Contaminated Labware
-
Rinsing: Triple-rinse glassware with a small volume of Methanol or Acetone.
-
Rinsate Disposal: Pour the rinsate into the Halogenated liquid waste stream (See Protocol B).
-
Glassware: Once triple-rinsed, glassware can be washed normally.
-
Sharps/Gloves: Dispose of contaminated needles and gloves in the solid hazardous waste bin, not the general trash.
Part 4: Critical Safety & Reactivity Insights
As a researcher, understanding the reactivity of your waste is as important as the disposal method.
1. Nitrosamine Formation Risk
-
Mechanism: The piperidine ring is a secondary amine. If this waste stream is mixed with nitrosating agents (e.g., Sodium Nitrite, Nitric Acid, or Nitrosyl Chloride), it can form N-nitrosopiperidines.
-
Impact: Nitrosamines are potent carcinogens.
-
Protocol: NEVER mix this waste with oxidizing acids or nitrating waste streams. Keep separate from "Oxidizer" waste.
2. Incineration Chemistry
-
Mechanism: Upon incineration, the
group degrades. In the presence of hydrogen sources (hydrocarbons), it forms Hydrogen Fluoride (HF). -
Impact: HF destroys standard incinerator refractory brick and is toxic.
-
Protocol: This is why accurate labeling is vital. The disposal facility must feed this waste into a kiln equipped with caustic scrubbers (e.g., NaOH spray) to neutralize the HF gas.
Part 5: Spill Management (Emergency Response)
Scenario: Dry Powder Spill (1-10g)
-
Isolate: Evacuate the immediate area (3-meter radius).
-
PPE: Don double nitrile gloves, safety goggles, and an N95 dust mask (or respirator if available).
-
Containment: Cover the spill with a damp paper towel to prevent dust generation.
-
Cleanup: Scoop the damp material and towel into a waste bag.
-
Decontamination: Wipe the surface with a mild detergent followed by water.
-
Disposal: Treat cleanup materials as Solid Hazardous Waste .
Scenario: Liquid Solution Spill
-
Absorb: Use a universal absorbent pad or vermiculite.
-
Neutralize: If the solution was acidic or basic, check pH of the spill residue on the pad.
-
Disposal: Place soaked pads into a sealed bag labeled "Debris contaminated with Fluorinated Organics."
References
-
U.S. Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) and Materials Containing PFAS. [4][5]
- Relevance: Establishes the standard for high-temperature inciner
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.
- Relevance: Guidelines for risk assessment of secondary amines and incomp
-
Thermo Fisher Scientific. (2023).[3] Safety Data Sheet: 2-(Trifluoromethyl)benzamide.
- Relevance: Baseline hazard d
-
National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: Piperidine.
- Relevance: Reactivity data regarding secondary amines and nitrosamine form
Sources
Personal protective equipment for handling N-(Piperidin-4-YL)-2-(trifluoromethyl)benzamide
Executive Summary & Molecule Profile[1]
This guide provides an operational safety framework for handling N-(Piperidin-4-yl)-2-(trifluoromethyl)benzamide (CAS: 1713163-21-3, HCl salt often used).[1] While standard Safety Data Sheets (SDS) classify this compound under generic "Irritant" categories, its structural motifs—a secondary amine (piperidine) coupled with a lipophilic trifluoromethyl group—demand a higher tier of precaution than standard salts.
The "Why" Behind the Protocol:
-
Piperidine Moiety: Biologically active, potential sensitizer, and basic.
-
Trifluoromethyl Group: Significantly increases lipophilicity (LogP), enhancing the molecule's ability to penetrate the stratum corneum (outer skin layer) and cross blood-brain barriers.[1]
-
Risk Profile: Treat as Harmful if Swallowed (H302) and a Severe Skin/Eye Irritant (H315/H319) .[2]
Risk Assessment & Hierarchy of Controls
Before selecting PPE, you must implement engineering controls. PPE is the last line of defense, not the first.[3]
Hierarchy of Controls Logic
Figure 1: Engineering controls take precedence. PPE is selected to handle the residual risk of exposure during transfer and manipulation.
Personal Protective Equipment (PPE) Matrix
Do not default to generic "lab safety" rules. Use this matrix to select PPE based on the specific state of the matter.
Dermal & Ocular Protection Specifications[2]
| Category | Solid Handling (Powder) | Solution Handling (Dissolved) | Technical Rationale |
| Gloves | Single Nitrile (Min thickness: 4 mil / 0.10 mm) | Double Nitrile or Silver Shield (If dissolved in DCM/DMF) | The CF3 group aids skin permeation.[1] Common solvents (DCM) strip glove material, carrying the solute through to the skin. |
| Eye Protection | Safety Glasses (ANSI Z87.1 w/ side shields) | Chemical Splash Goggles (Indirect Vent) | Solutions pose a splash risk that glasses cannot seal against. |
| Body | Lab Coat (Cotton/Poly) | Lab Coat + Chemical Apron | High concentrations (>100mM) require an apron to prevent soak-through in a spill.[1] |
| Respiratory | Fume Hood (Primary)N95 (Emergency only) | Fume Hood (Primary)Half-face P100 (Spill cleanup) | Inhalation of dust is the primary acute risk.[1] |
Glove Breakthrough Guide (Critical)
Note: The chemical itself is solid, but the solvent dictates glove performance.[1]
| Solvent Carrier | Recommended Glove | Splash Protection Time |
| DMSO / Water | Nitrile (Standard) | > 480 mins |
| Methanol / Ethanol | Nitrile (Standard) | > 240 mins |
| Dichloromethane (DCM) | Laminate (Silver Shield) | > 240 mins (Nitrile fails in < 5 mins) |
| DMF | Butyl Rubber / Double Nitrile | > 60 mins |
Operational Workflows
Protocol A: Weighing & Solubilization
Objective: Transfer solid to solution without generating inhalable dust.
-
Preparation:
-
Place a disposable absorbent pad (chux) inside the fume hood.
-
Bring the analytical balance inside the hood or use a dedicated vented balance enclosure.
-
Static Control: Use an anti-static gun on the spatula and weighing boat. Fluorinated amides are often "fluffy" and prone to static fly-off.
-
-
Weighing:
-
Do not use a spatula to scrape the last milligram. Tap the weighing boat gently.
-
Cap the stock bottle immediately after removing the aliquot.
-
-
Solubilization:
-
Add solvent (e.g., DMSO) to the vial before removing it from the balance area if possible, or immediately upon transfer to the reaction vessel.
-
Why? Wetting the powder eliminates the inhalation risk immediately.
-
Protocol B: Spill Response Logic
If a spill occurs, pause and assess. Do not rush to wipe it up with a paper towel.
Figure 2: Decision matrix for spill cleanup. Note the critical prohibition on dry sweeping solid fluorinated amides.
Waste Disposal & Decontamination[4][5][6]
Proper disposal prevents downstream exposure to EHS personnel.
-
Solid Waste: Dispose of weighing boats, contaminated gloves, and paper towels in a Hazardous Solid Waste container. Label clearly: "Fluorinated Benzamide Derivative - Toxic."
-
Liquid Waste:
-
Halogenated Waste: If dissolved in DCM or Chloroform.
-
Non-Halogenated Waste: If dissolved in DMSO, MeOH, or Acetone.
-
Note: Even though the molecule contains Fluorine, if the solvent is non-halogenated, it often goes to non-halogenated streams unless the concentration is high (>5%). Check local EHS rules, but generally, the solvent dictates the stream.
-
-
Glassware: Triple rinse with Acetone before removing from the fume hood. The first rinse must go into the liquid hazardous waste.
Emergency First Aid
-
Eye Contact: Flush immediately for 15 minutes .[2][4][5] The lipophilic nature means the chemical resists washing; continuous irrigation is vital.
-
Skin Contact: Wash with soap and water.[2][4][5][6] Do not use alcohol or solvents to clean skin; this will drive the chemical deeper into the dermis.
-
Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical attention.
References
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R).[1] U.S. Department of Labor. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]
-
PubChem. (2023). Compound Summary: this compound.[1][7] National Library of Medicine. [Link]
Sources
- 1. Benzamide, N-(2-piperidinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)- [webbook.nist.gov]
- 2. lookchem.com [lookchem.com]
- 3. uab.edu [uab.edu]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. chemscene.com [chemscene.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
